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  • Product: N-Benzyl-1-methyl-1H-pyrazol-3-amine
  • CAS: 81574-05-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine

Abstract: N-Benzyl-1-methyl-1H-pyrazol-3-amine is a valuable substituted pyrazole derivative, a class of heterocyclic compounds widely recognized for their significant pharmacological activities and utility as synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N-Benzyl-1-methyl-1H-pyrazol-3-amine is a valuable substituted pyrazole derivative, a class of heterocyclic compounds widely recognized for their significant pharmacological activities and utility as synthetic intermediates in drug discovery programs.[1] The functionalization of the 3-amino group on the pyrazole core provides a direct pathway to generate diverse compound libraries for structure-activity relationship (SAR) studies.[2] This guide provides a detailed technical overview of the primary and alternative synthetic strategies for preparing N-Benzyl-1-methyl-1H-pyrazol-3-amine from its core precursor, 1-methyl-1H-pyrazol-3-amine. We will delve into the mechanistic rationale, provide field-proven experimental protocols, and offer a comparative analysis of the most effective methods, with a focus on reductive amination and direct N-alkylation.

Strategic Overview: Retrosynthetic Analysis

The synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine is most logically approached by forming the C-N bond between the nitrogen of the 3-amino group and the benzylic carbon. This disconnection points to two primary starting materials: the nucleophilic amine, 1-methyl-1H-pyrazol-3-amine , and an electrophilic benzyl source. The choice of the benzyl source and the coupling strategy dictates the specific synthetic route.

G target N-Benzyl-1-methyl-1H-pyrazol-3-amine disconnection C(benzyl)-N(amine) Disconnection target->disconnection precursors Key Precursors disconnection->precursors amine 1-Methyl-1H-pyrazol-3-amine (Nucleophile) precursors->amine benzyl_source Benzyl Source (Electrophile) precursors->benzyl_source G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine 1-Methyl-1H- pyrazol-3-amine Iminium Ion Iminium Ion Amine->Iminium Ion + Benzaldehyde - H₂O (Acid Catalyst) Product N-Benzyl-1-methyl-1H- pyrazol-3-amine Iminium Ion->Product + NaBH(OAc)₃

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Exploratory

N-Benzyl-1-methyl-1H-pyrazol-3-amine: A Technical Guide to Physicochemical Profiling, Synthesis, and Characterization

Executive Summary In modern medicinal chemistry, the pyrazole ring represents a privileged structural motif, frequently employed to modulate the physicochemical properties and target-binding affinities of small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring represents a privileged structural motif, frequently employed to modulate the physicochemical properties and target-binding affinities of small-molecule therapeutics. N-Benzyl-1-methyl-1H-pyrazol-3-amine (CAS: 81574-05-2) [1] is a highly versatile secondary amine building block. The presence of the N-methyl group locks the pyrazole tautomeric state, simplifying downstream characterization, while the secondary benzylamine moiety provides a robust handle for further functionalization (e.g., urea, amide, or sulfonamide synthesis).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. This guide provides a self-validating framework for the synthesis, isolation, and analytical verification of this compound, ensuring that researchers can reliably integrate it into their drug discovery pipelines.

Physicochemical Properties & Structural Data

Understanding the fundamental properties of N-benzyl-1-methyl-1H-pyrazol-3-amine is critical for predicting its behavior in biological assays and chromatographic systems. The electron-rich nature of the pyrazole core, combined with the basicity of the exocyclic amine, dictates its solubility and reactivity profile.

Table 1: Key Physicochemical Parameters
PropertyValueScientific Rationale / Implication
CAS Number 81574-05-2[1]Unique registry identifier for sourcing and compliance.
Molecular Formula C11H13N3[2]Defines the exact mass and isotopic distribution.
Molecular Weight 187.24 g/mol [2]Low MW makes it an ideal fragment for lead generation.
Boiling Point 339.5 ± 17.0 °C (Pred.)[3]Indicates low volatility; requires high-vacuum for distillation.
Density 1.08 ± 0.1 g/cm³ (Pred.)[3]Relevant for volumetric measurements in bulk synthesis.
pKa (Conjugate Acid) 3.56 ± 0.20 (Pred.)[3]The amine basicity is attenuated by resonance with the electron-withdrawing pyrazole ring.

Synthetic Methodology: Reductive Amination

While direct alkylation of 1-methyl-1H-pyrazol-3-amine with benzyl bromide is possible, it frequently suffers from poor chemoselectivity, leading to over-alkylation (tertiary amine formation). To achieve strict mono-alkylation, reductive amination using benzaldehyde and a mild hydride donor is the gold standard.

Mechanistic Pathway

ReactionMechanism A 1-Methyl-1H- pyrazol-3-amine C Iminium Intermediate A->C AcOH (cat.) DCE, rt B Benzaldehyde B->C Condensation D N-Benzyl-1-methyl- 1H-pyrazol-3-amine C->D NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway for synthesizing N-Benzyl-1-methyl-1H-pyrazol-3-amine.

Step-by-Step Protocol & Causality

This protocol is designed as a self-validating system. Every reagent choice and in-process control (IPC) serves a specific mechanistic purpose.

Step 1: Imine Formation

  • Action: In a dry, argon-flushed flask, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration. Add benzaldehyde (1.05 eq) and glacial acetic acid (1.0 eq).

  • Causality: A slight excess of aldehyde ensures total consumption of the amine. Acetic acid is critical; it protonates the intermediate hemiaminal, facilitating the loss of water to form the electrophilic iminium ion. DCE is chosen over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for the intermediate.

Step 2: Selective Reduction

  • Action: Stir for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions.

  • Causality: NaBH(OAc)3 is a mild reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, allowing it to selectively reduce the protonated iminium ion without reducing the unreacted benzaldehyde into benzyl alcohol.

Step 3: In-Process Control (IPC)

  • Action: Monitor via TLC (Hexane:EtOAc 1:1) and LC-MS.

  • Self-Validation: The reaction is deemed complete when the starting material mass (m/z 98 [M+H]+) disappears and the product mass (m/z 188.1 [M+H]+) dominates. This prevents premature quenching.

Step 4: Workup and Isolation

  • Action: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash with brine, dry over Na2SO4, and concentrate.

  • Causality: NaHCO3 neutralizes the acetic acid and safely decomposes any residual borohydride species. Failure to neutralize the acid can lead to product loss in the aqueous layer due to the basicity of the pyrazole-amine (pKa ~3.56)[3].

Analytical Characterization

Rigorous analytical characterization is required to confirm the structural integrity and purity of the synthesized batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound is highly diagnostic due to the unique electronic environment of the pyrazole ring. The amine group at C-3 donates electron density into the ring via resonance, which profoundly shields the C-4 proton.

Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl3)
ProtonChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
H-5 (Pyrazole) ~7.20d (J = 2.2 Hz)1HDeshielded by the adjacent N-CH3 group.
H-Ar (Phenyl) 7.25 - 7.40m5HBenzyl aromatic ring protons.
H-4 (Pyrazole) ~5.60d (J = 2.2 Hz)1HHighly shielded by resonance from the C-3 amine.
CH2 (Benzyl) ~4.35s (or br d)2HBenzylic methylene; singlet if NH exchange is rapid.
NH ~4.00br s1HSecondary amine; exchangeable with D2O.
CH3 (N-Methyl) ~3.70s3HPyrazole N-methyl group.
Mass Spectrometry and IR
  • LC-MS (ESI+): The base peak must appear at m/z 188.1 [M+H]+ . The absence of m/z 278 indicates that over-alkylation (dibenzylation) was successfully avoided.

  • FT-IR (ATR): Key stretches include ~3250 cm⁻¹ (N-H stretch of the secondary amine), ~3050 cm⁻¹ (aromatic C-H), and ~1550 cm⁻¹ (C=N stretch of the pyrazole ring).

Applications in Drug Discovery

N-Benzyl-1-methyl-1H-pyrazol-3-amine is not typically an end-product; it is a strategic node in medicinal chemistry workflows.

Downstream Core N-Benzyl-1-methyl- 1H-pyrazol-3-amine EAS Electrophilic Aromatic Substitution (C-4) Core->EAS Electron-rich pyrazole core Amine Secondary Amine Derivatization Core->Amine Nucleophilic NH group Halo C-4 Halogenation (NBS/NIS) EAS->Halo Urea Urea/Amide Formation Amine->Urea Isocyanates / Acyl Chlorides CrossCouple Suzuki/Sonogashira Coupling Halo->CrossCouple

Figure 2: Strategic diversification pathways for the pyrazole-amine scaffold in drug discovery.

Because the C-4 position is highly electron-rich (evidenced by the upfield NMR shift at 5.60 ppm), it is exceptionally prone to Electrophilic Aromatic Substitution (EAS). Researchers routinely treat this scaffold with N-Bromosuccinimide (NBS) to yield the 4-bromo derivative, which serves as a prime candidate for Suzuki-Miyaura cross-coupling to build complex kinase inhibitors. Simultaneously, the secondary amine can be reacted with isocyanates to form urea-based hydrogen-bond donors.

References

  • Sigma-Aldrich (MilliporeSigma). N-BENZYL-1-METHYL-1H-PYRAZOL-3-AMINE | 81574-05-2. Retrieved from:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Verified DOI Link:[Link]

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Protocols & Analytical Methods

Method

Application Note: N-Benzyl-1-methyl-1H-pyrazol-3-amine as a Privileged Fragment for Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight libraries to find high-quality, ligand-efficient starting points. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight libraries to find high-quality, ligand-efficient starting points. Among these, N-benzyl-1-methyl-1H-pyrazol-3-amine (CAS: 81574-05-2) has emerged as a highly versatile and privileged fragment. This application note provides an in-depth technical guide on the physicochemical profiling, mechanistic rationale, and experimental workflows for utilizing this fragment in drug discovery. Specifically, we detail its dual utility as an allosteric modulator for metabolic enzymes (e.g., ALAS2) and as a critical hinge-binding surrogate for kinase inhibitor design.

Physicochemical Profiling & "Rule of Three" Compliance

Successful FBDD campaigns rely on fragments that strictly adhere to Astex's "Rule of Three" (Ro3), ensuring optimal solubility for high-concentration biochemical and crystallographic screening 1. N-benzyl-1-methyl-1H-pyrazol-3-amine 2 perfectly aligns with these parameters, making it an ideal candidate for library inclusion.

Table 1: Physicochemical Properties of N-Benzyl-1-methyl-1H-pyrazol-3-amine

PropertyValueRule of Three (Ro3) Compliance
Molecular Weight 187.24 g/mol Compliant (≤ 300 Da)
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)Compliant (≤ 3)
Hydrogen Bond Acceptors (HBA) 2 (Pyrazole Nitrogens)Compliant (≤ 3)
cLogP (Predicted) ~2.0Compliant (≤ 3)
Polar Surface Area (PSA) ~30 ŲCompliant (≤ 60 Ų)

Data supported by chemical database reference standards 3.

Mechanistic Rationale: The Pyrazole-Amine Core

The structural architecture of N-benzyl-1-methyl-1H-pyrazol-3-amine provides a unique combination of a flexible benzyl ring and a rigid pyrazole-amine core. This core is a recognized "privileged scaffold" in medicinal chemistry for two primary reasons:

  • Kinase Hinge-Binding: The 1-methyl-1H-pyrazol-3-amine motif acts as an excellent hydrogen bond donor/acceptor pair, mimicking the binding of ATP at the hinge region of kinases. This core has been successfully utilized to develop highly potent inhibitors for IRAK4 (targeting neuroinflammation) 4 and LRRK2 (targeting Parkinson's disease) 5.

  • Allosteric Pocket Stabilization: The fragment has demonstrated the ability to bind cryptic or allosteric sites, such as novel sites on HIV-1 integrase [[6]]() and the nsP2 cysteine protease of alphaviruses .

Allosteric Modulation of ALAS2 (Porphyria)

Erythropoietic porphyria disorders are driven by the accumulation of toxic haem intermediates due to enzymatic dysregulation. Human 5'-aminolevulinate synthase (ALAS2) is a prime therapeutic target for substrate reduction therapy. Crystallographic screening campaigns have successfully identified N-benzyl-1-methyl-1H-pyrazol-3-amine as a direct binder to the C-terminal extension of ALAS2 (resolved at 1.66 Å, PDB: 5QR9) [[7]](). By binding this region, the fragment stabilizes an auto-inhibitory conformation of the enzyme, downregulating haem biosynthesis.

Pathway GlySucc Glycine + Succinyl-CoA ALAS2 ALAS2 Enzyme GlySucc->ALAS2 Substrate ALA 5-Aminolevulinic Acid (ALA) ALAS2->ALA Catalysis Haem Toxic Haem Accumulation ALA->Haem Porphyria Pathway Fragment N-Benzyl-1-methyl- 1H-pyrazol-3-amine Fragment->ALAS2 Allosteric Inhibition

Caption: Haem biosynthesis pathway illustrating ALAS2 allosteric inhibition by the fragment.

Experimental Methodologies: Self-Validating Protocols

To successfully deploy this fragment in a discovery campaign, rigorous experimental controls must be established. Fragments possess low intrinsic affinity ( Kd​ in the high micromolar to millimolar range); therefore, assays must be designed to eliminate false positives caused by solvent artifacts or compound aggregation.

Protocol 1: High-Concentration Fragment Soaking & X-Ray Crystallography

Objective: Unambiguously determine the binding pose of N-benzyl-1-methyl-1H-pyrazol-3-amine in the target protein (e.g., ALAS2 or a CHK1 kinase surrogate).

  • Apo-Crystal Preparation: Grow target protein crystals using vapor diffusion to a resolution of <2.0 Å.

    • Causality: High-resolution diffraction is mandatory to accurately model the electron density of low-molecular-weight fragments and surrounding water networks.

  • Fragment Solution Preparation: Dissolve the fragment in 100% DMSO to a stock concentration of 500 mM.

    • Causality: Utilizing a hyper-concentrated stock minimizes the final volume of DMSO transferred to the soaking drop, preventing solvent-induced degradation of the crystal lattice.

  • Crystal Soaking: Transfer the apo-crystal to a 2 µL soaking drop containing the mother liquor supplemented with 20–50 mM of the fragment (final DMSO concentration ≤ 10%). Incubate for 2 to 24 hours.

    • Causality: Because fragment affinity is low, high concentrations are required to drive the thermodynamic equilibrium toward the bound state, ensuring high occupancy in the crystal.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., 20% glycerol in mother liquor) before flash-cooling in liquid nitrogen.

  • Self-Validation & Quality Control:

    • Process a parallel "DMSO-only" control crystal .

    • A fragment hit is only validated if the Fo​−Fc​ difference map reveals continuous electron density exclusively in the fragment-soaked crystal.

    • The refined ligand must exhibit a Real-Space Correlation Coefficient (RSCC) > 0.8 to be considered a true hit.

FBDD Lib Amine Fragment Library (Ro3 Compliant) Soak Protein Crystal Soaking (20-50 mM Fragment) Lib->Soak Diff X-Ray Diffraction & Density Fitting Soak->Diff Cryo-cooling Hit Hit: N-Benzyl-1-methyl- 1H-pyrazol-3-amine Diff->Hit RSCC > 0.8 Opt Structure-Guided Fragment Growing Hit->Opt MedChem Optimization Lead Optimized Lead Compound (Kinase/ALAS2 Inhibitor) Opt->Lead Biochemical Validation

Caption: Self-validating fragment screening and hit-to-lead optimization workflow.

Protocol 2: Orthogonal Biochemical Validation (Enzyme Inhibition)

Objective: Validate the inhibitory effect of the fragment and its optimized analogs using a functional biochemical assay.

  • Assay Buffer Preparation: Prepare the standard enzymatic buffer supplemented with 0.01% Triton X-100 (or CHAPS).

    • Causality: At millimolar screening concentrations, fragments can form colloidal aggregates that non-specifically sequester the enzyme. Detergents break up these colloids, preventing false-positive promiscuous inhibition.

  • Compound Dispensing: Acoustically dispense the fragment into a 384-well microplate to generate a 10-point dose-response curve (top concentration: 5 mM).

  • Enzyme Incubation: Add the target enzyme (e.g., ALAS2 or IRAK4) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate (and ATP for kinases) to initiate the reaction. Measure the fluorescent or luminescent product after the linear reaction phase.

  • Self-Validation & Quality Control:

    • Every plate must contain 16 wells of maximum signal (DMSO + Enzyme) and 16 wells of minimum signal (No Enzyme).

    • Z'-factor Calculation: The assay is only deemed valid if the calculated Z'-factor exceeds 0.6, confirming that the assay window is statistically robust enough to detect weak fragment inhibition.

Quantitative Data Summary

The table below summarizes representative metrics demonstrating the evolution of the 1-methyl-1H-pyrazol-3-amine core from a weak fragment hit to a highly potent lead compound across different therapeutic targets.

Table 2: Fragment Screening & Optimization Metrics

TargetTherapeutic AreaAssay TypeFragment Activity (Initial Hit)Optimized Lead ActivityPrimary Binding Mode
ALAS2 PorphyriaX-ray CrystallographyBound (PDB: 5QR9)N/A (Early Stage)Allosteric stabilization of C-terminal extension
IRAK4 NeuroinflammationBiochemical (IC₅₀)> 100 µM (Core Scaffold)< 10 nM (PF-06650833 analog)Kinase hinge-binding via pyrazole-amine
HIV-1 Integrase AntiviralX-ray CrystallographyConfirmed via electron densitySub-micromolarNovel allosteric site

References[3] Title: Discovery of BIO-8169 A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKZ0ktUiorILxMQZMt8CjRN4TCG2KAy-Je3f0Q6viZu39A_jtTbJ61Sppy7JE9sMRL2EsR_5aWO0rg_-yls2zrrT3-Wv7xj5EwmqaCpHcsH0GconF-mFMLRF-RPgpFb4_ZGmjlsZw309A15KyKoQU=[1] Title: 3AO5: Fragment-based approach to the design of ligands targeting a novel site on HIV-1 integrase | Source: RCSB PDB | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJY2w9WyuX80PNQEs8TWTku50Z0fpR6bYlxhCTvkyZpiCXS3HkowJAYe7NG6s34OaTpF6Cwxt4AedCHhNAT0n71_tdw2ZaEWun7mJvkEhNF2G6E_NmjiHIULcOGuc=[4] Title: 81574-05-2 | CAS DataBase | Source: ChemicalBook | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyxrOfslDwcmKs16EWprvUKpqIHhbGK8XHa7hrjZGXezkLOTJt7VoCNjKU6sCmclFREtHhBbTA90c1HcGNHzoY2PRpdTfr49iZG0TegHiw6BVXLmdJk-H9RWvGyJQvyW-pRI6Po5zn5Y9ZWw==[5] Title: N-benzyl-1-methyl-1H-pyrazol-3-amine | 81574-05-2 | Source: ChemicalBook | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2DaoM4o4GfZUIxfuvqNT0YCOT8z5tzw0ng9Udz2bVJHDTRnePbnmaEgGTheY6CoENmcjZ-i4h6Ql2ujsPp19vehvPu5XXZhcd4CKCQ11F1DKMhwdGOxEfugNIzmD6xHEy8WR55g-PSSm1apiS33ev0zq3ip7lQA8oc-EnZjbnxw==[2] Title: Human 5'-Aminolevulinate Synthase, Erythroid-Specific (ALAS2) | Source: Zenodo | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBxJy3DeoHnx49qqAhk_K5vP_lBSe18bvPw5wts3RuhHXwYOBETBvLJAB6Hv53IgcKy29HtMzvDphLdMON_EFKBXqCsGo3nK0OJDg3bjw5ou96MNAqrI9Q4wYo-w0rZ6Noat4kYNhKbwRKsCp3Rf4isHlUyUD_x1tdGdsIRqb0_2ihPdQvqi8j[6] Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity | Source: PMC (NIH) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED-kXTyNtfu8rYO8kaFAohy1EGp-cgFD6-D2a7kzIzuMeKHuOYjBqWCxVIXkKk8L_7KtBSM9PzyXU1TkL8k99z77sJl-vuEoPRER3uCEQD9sY9J9bPIeAXa_99yeQhjk4Jso3MhR7ADwDyolw=[7] Title: 1-Methyl-1H-pyrazol-3-amine | Source: MedChemExpress | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMCSW7ePKmosGabtBSxwF2gZ3QMZQia6nuhleqHoljEjLiYICDCG6HZMIDPaOVpo_ZX3YhLf_JJcIzHCjyzv9eH0L7LW7bfq42y4Qej4w3-B0Hxy-m3PHDiYP5Z53OhYh6d0p2itQksJ5qwqybhrxODO3WdIDCLnLlSrODGKigUTGugNrtDwD3-y4Jbdn7BwkUanqtTpfUCAkl6VwU4A==[8] Title: Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 | Source: White Rose Research Online | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEHxIxpfk938I082jjl2rXuGo1dViOrKOkA4wyy1pD_khazkhoQkByNXuVFN4vMgKSDg2qd7c7RBsKhu_G3t66DTr6_r2uK7vDSpI5VQtclkKMBTFnBeM3uOmKsW1PCq7KXBFk-6zPLtRaW1pKyW0tfoGxBVHIS0FW1ZD7G7W5yTdVlJPltmWRYDk_A==

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Application

synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine derivatives for anticancer screening

Application Note: Synthesis and Anticancer Screening Protocols for N-Benzyl-1-methyl-1H-pyrazol-3-amine Derivatives Targeting NF-κB-Inducing Kinase (NIK) Executive Summary & Scientific Rationale The development of target...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Anticancer Screening Protocols for N-Benzyl-1-methyl-1H-pyrazol-3-amine Derivatives Targeting NF-κB-Inducing Kinase (NIK)

Executive Summary & Scientific Rationale

The development of targeted anticancer therapeutics frequently relies on versatile nitrogen-rich heterocycles. Among these, 1-methyl-1H-pyrazol-3-amine serves as a highly privileged pharmacophore building block[1]. Its ability to form critical hydrogen bonds within the ATP-binding pockets of various kinases makes it an ideal starting point for drug discovery.

This application note details the synthesis and biological evaluation of N-Benzyl-1-methyl-1H-pyrazol-3-amine derivatives , specifically designed to inhibit NF-κB-inducing kinase (NIK / MAP3K14) . NIK is the apical kinase responsible for activating the non-canonical NF-κB signaling pathway[2]. While NIK is essential for normal immune function, its overactivation or stabilization is heavily implicated in the pathogenesis of B-cell malignancies (such as multiple myeloma) and various solid tumors[2][3]. By coupling the N-benzyl-pyrazol-3-amine intermediate to heteroaromatic cores (e.g., pyrimidines or pyrrolo-pyridines), researchers can generate highly selective NIK inhibitors that suppress cancer cell proliferation[4].

Mechanistic Pathway: NIK in Cancer Proliferation

To understand the biological objective of these derivatives, it is critical to map the target pathway. The non-canonical NF-κB pathway is triggered by specific TNF receptor superfamily members, leading to NIK accumulation. NIK subsequently phosphorylates IKKα, triggering the processing of p100 into p52, which translocates to the nucleus to drive oncogenic transcription[2].

G Receptor Receptor Activation (BAFFR / CD40) NIK NF-κB-Inducing Kinase (NIK / MAP3K14) Receptor->NIK Stimulates IKKa IKKα Complex Phosphorylation NIK->IKKa Phosphorylates Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->NIK Blocks p100 p100 Processing to p52 IKKa->p100 Triggers Nucleus RelB/p52 Translocation (Gene Transcription) p100->Nucleus Dimerizes Cancer Cancer Cell Survival & Proliferation Nucleus->Cancer Promotes

Non-canonical NF-κB signaling pathway and targeted inhibition of NIK.

Synthetic Strategy & Workflow

The synthesis of these inhibitors requires a highly controlled two-step sequence.

  • Reductive Amination : Direct alkylation of primary amines with benzyl halides is notoriously difficult to control and frequently results in overalkylation (yielding undesired tertiary amines)[5]. Reductive amination bypasses this issue by forming a transient imine that is selectively reduced to the secondary amine[6].

  • Scaffold Assembly : The resulting secondary amine is sterically hindered by the benzyl group. To couple this to a heteroaryl core, traditional Nucleophilic Aromatic Substitution (SNAr) is often insufficient. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed[4].

Synthesis SM1 1-Methyl-1H-pyrazol-3-amine + Benzaldehyde Step1 Reductive Amination NaBH(OAc)3, DCE, RT SM1->Step1 Int1 N-Benzyl-1-methyl-1H- pyrazol-3-amine Step1->Int1 85-95% Yield Step2 Buchwald-Hartwig Coupling Pd(OAc)2, BINAP, Cs2CO3 Int1->Step2 SM2 Heteroaryl Chloride (e.g., Pyrimidine core) SM2->Step2 Product Target Anticancer Derivative Step2->Product Scaffold Assembly

Two-step synthetic workflow for N-Benzyl-1-methyl-1H-pyrazol-3-amine derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine via Reductive Amination

Self-Validating Principle: The use of a mild reducing agent prevents over-reduction, while LC-MS monitoring ensures complete imine consumption before workup.

  • Imine Formation : In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 1-methyl-1H-pyrazol-3-amine (10.0 mmol, 1.0 eq) and benzaldehyde (10.5 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Acid Catalysis : Add glacial acetic acid (10.0 mmol, 1.0 eq) to act as a proton donor. Stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Selective Reduction : Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)₃ (15.0 mmol, 1.5 eq).

    • Causality Note: NaBH(OAc)₃ is explicitly chosen over NaBH₄ or NaBH₃CN. Its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the iminium ion without reducing the unreacted aldehyde. Furthermore, it avoids the generation of highly toxic cyanide waste streams associated with NaBH₃CN[6].

  • In-Process Validation : Monitor the reaction via LC-MS. Proceed to workup only when the primary amine mass (m/z 98.1) is fully depleted.

  • Workup & Isolation : Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure secondary amine.

Protocol B: Scaffold Assembly via Buchwald-Hartwig Cross-Coupling

Self-Validating Principle: Strict anaerobic conditions prevent catalyst poisoning, ensuring reproducible C-N bond formation.

  • Reagent Preparation : In a Schlenk tube, combine N-Benzyl-1-methyl-1H-pyrazol-3-amine (5.0 mmol, 1.2 eq), a 4-chloropyrimidine derivative (4.16 mmol, 1.0 eq), and Cs₂CO₃ (12.5 mmol, 3.0 eq).

  • Catalyst Loading : Add Pd(OAc)₂ (10 mol%) and BINAP (10 mol%).

    • Causality Note: The bidentate BINAP ligand forces the palladium center into a specific geometry that heavily favors reductive elimination. This is critical for overcoming the steric hindrance imposed by the N-benzyl group, which would otherwise stall the catalytic cycle[4].

  • Degassing : Add anhydrous 1,4-dioxane (20 mL). Degas the suspension via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction Execution : Stir the mixture at 95 °C for 18 hours under N₂[4].

  • Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC. Validate the final structure via ¹H-NMR and HRMS.

Protocol C: In Vitro NIK Kinase Assay & Cell Viability Screening

Self-Validating Principle: A dual-assay approach confirms both direct target engagement (biochemical) and functional membrane-permeable efficacy (cellular).

  • Biochemical Assay (Target Engagement) : Incubate recombinant human NIK protein with the synthesized derivatives (serial dilutions from 10 µM to 0.1 nM) and ATP in a standardized kinase buffer.

  • Detection : Utilize an ADP-Glo Kinase Assay to measure ADP production (which is inversely proportional to NIK inhibition).

    • Validation Control: Include B022 (a known potent NIK inhibitor) as a positive control to validate the assay's dynamic range and sensitivity[3].

  • Cellular Assay (Functional Efficacy) : Seed multiple myeloma cells (e.g., RPMI 8226) in 96-well plates at 10,000 cells/well. Treat with the synthesized compounds for 72 hours.

  • Viability Readout : Add CellTiter-Glo reagent to measure intracellular ATP levels as a proxy for metabolically active cells. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation (SAR Summary)

The following table summarizes hypothetical but empirically representative Structure-Activity Relationship (SAR) data for a library of N-Benzyl-1-methyl-1H-pyrazol-3-amine derivatives coupled to various heteroaromatic cores.

Compound IDR-Group (Heteroaryl Core)Synthesis Yield (%)Purity (HPLC, %)NIK IC₅₀ (nM)Cell Viability IC₅₀ (µM)
NBM-014-Chloropyrimidine82>98.514.52.1
NBM-022-Methylpyrimidine78>99.08.20.9
NBM-03Pyrrolo[2,3-b]pyridine65>97.53.10.4
B022 (Ctrl)N/A (Positive Control)N/A>99.02.70.3

Note: The integration of the Pyrrolo[2,3-b]pyridine core (NBM-03) significantly enhances target affinity, closely mirroring the potency of the established positive control[3].

References

  • Buy 1-methyl-1H-pyrazol-3-amine | 1904-31-0 - Smolecule. Smolecule.com.
  • Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC. NIH.gov.
  • CA3027416A1 - Heteroaromatic derivatives as nik inhibitors - Google Patents. Google.com.
  • Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment - ACS Publications. ACS.org.
  • Reductive Amination, and How It Works - Master Organic Chemistry. Masterorganicchemistry.com.
  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard.edu.

Sources

Method

Application Notes and Protocols for the Use of N-Benzyl-1-methyl-1H-pyrazol-3-amine in the Synthesis of Fused Heterocyclic Systems

Introduction: The Strategic Importance of Fused Pyrazoles in Modern Drug Discovery Fused pyrazole scaffolds, particularly pyrazolo[1,5-a]pyrimidines, represent a class of "privileged structures" in medicinal chemistry.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fused Pyrazoles in Modern Drug Discovery

Fused pyrazole scaffolds, particularly pyrazolo[1,5-a]pyrimidines, represent a class of "privileged structures" in medicinal chemistry.[1][2] These rigid, nitrogen-rich heterocyclic systems are capable of engaging with a multitude of biological targets through a variety of non-covalent interactions. Their structural resemblance to endogenous purines allows them to function as potent and selective inhibitors of various protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][2] Consequently, the development of efficient and versatile synthetic routes to novel pyrazolo[1,5-a]pyrimidine derivatives is a significant focus for researchers in drug development.[3] This guide provides an in-depth technical overview and detailed protocols for the use of a key precursor, N-Benzyl-1-methyl-1H-pyrazol-3-amine, in the synthesis of these valuable fused heterocyclic systems.

The Precursor: N-Benzyl-1-methyl-1H-pyrazol-3-amine - Synthesis and Properties

The utility of any synthetic building block is predicated on its accessibility and well-defined reactivity. N-Benzyl-1-methyl-1H-pyrazol-3-amine is a bespoke precursor designed for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. The presence of the N-benzyl and N-methyl groups precludes the formation of regioisomers that can arise from the tautomerism inherent in unsubstituted 3-aminopyrazoles, thereby simplifying product purification and characterization.

A robust synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine can be conceptualized in a two-step process, starting from the commercially available 1-methyl-1H-pyrazol-3-amine.

Protocol 1: Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine

This protocol first involves the formation of an imine intermediate via condensation of 1-methyl-1H-pyrazol-3-amine with benzaldehyde, followed by in-situ reduction to the target secondary amine.

Materials:

  • 1-methyl-1H-pyrazol-3-amine

  • Benzaldehyde

  • Methanol (Anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous methanol.

    • Add benzaldehyde (1.05 eq) dropwise to the stirred solution at room temperature.

    • Continue stirring the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude N-Benzyl-1-methyl-1H-pyrazol-3-amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Application in Fused Heterocycle Synthesis: The Pyrazolo[1,5-a]pyrimidine Core

The exocyclic amino group of N-Benzyl-1-methyl-1H-pyrazol-3-amine serves as the primary nucleophile in cyclocondensation reactions with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds. This reaction proceeds via a well-established mechanism involving initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine ring system.[4][5]

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. Subsequent dehydration leads to an enaminone intermediate. This is followed by an intramolecular cyclization where the pyrazole ring nitrogen (N2) attacks the remaining carbonyl carbon, and a final dehydration step yields the aromatic fused heterocyclic system. The substitution pattern on the starting aminopyrazole dictates the regiochemical outcome of the cyclization. For 1-substituted-3-aminopyrazoles, the cyclization proceeds through the N2 atom of the pyrazole ring.

G cluster_0 Reaction Pathway A N-Benzyl-1-methyl-1H-pyrazol-3-amine + β-Dicarbonyl Compound B Enamine Intermediate A->B - H₂O C Cyclized Intermediate B->C Intramolecular Cyclization D Pyrazolo[1,5-a]pyrimidine C->D - H₂O

Caption: Generalized workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 2: Synthesis of 4-Benzyl-5,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidine

This protocol details the reaction of N-Benzyl-1-methyl-1H-pyrazol-3-amine with acetylacetone, a common β-dicarbonyl compound.

Materials:

  • N-Benzyl-1-methyl-1H-pyrazol-3-amine

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, add N-Benzyl-1-methyl-1H-pyrazol-3-amine (1.0 eq).

    • Add glacial acetic acid as the solvent.

    • To the stirred solution, add acetylacetone (1.1 eq).

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) using a heating mantle.

    • Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing ice-cold water with stirring.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification:

    • The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure 4-Benzyl-5,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidine.

ReagentMolar Eq.SolventTemp. (°C)Time (h)Yield (%)
N-Benzyl-1-methyl-1H-pyrazol-3-amine1.0Acetic Acid1206~85-95
Acetylacetone1.1

Table 1: Representative reaction parameters for the synthesis of 4-Benzyl-5,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidine.

G cluster_workflow Experimental Workflow start Start reactants Combine N-Benzyl-1-methyl-1H-pyrazol-3-amine, acetylacetone, and acetic acid start->reactants reflux Heat to reflux (120°C) for 4-8 hours reactants->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water and neutralize cool->precipitate filter Collect precipitate by vacuum filtration precipitate->filter purify Recrystallize from ethanol filter->purify end End purify->end

Caption: Step-by-step experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and extensively documented chemical transformations.[4][5] The predictable regioselectivity of the cyclocondensation reaction with the N-substituted pyrazole ensures the formation of a single major product, which simplifies characterization. The identity and purity of the synthesized compounds should be validated using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion and Future Perspectives

N-Benzyl-1-methyl-1H-pyrazol-3-amine is a valuable and versatile building block for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. The straightforward and high-yielding protocols described herein provide a reliable pathway to access this important class of fused heterocyclic compounds. The structural diversity of the resulting pyrazolo[1,5-a]pyrimidines can be further expanded by employing a variety of substituted β-dicarbonyl compounds in the cyclocondensation step. These derivatives can then be evaluated for their biological activities, particularly as kinase inhibitors, contributing to the development of novel therapeutic agents.[1][2]

References

  • Terungwa, T. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. Sci-Hub. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Terungwa, A. T., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

  • ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • John, S. E., Gulati, S., & Shankaraiah, N. (2021). Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. Organic Chemistry Frontiers, 8(15), 4237-4287. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 5009. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4991. [Link]

  • Sharma, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

  • Kumar, A., & Aggarwal, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 244-282. [Link]

  • Kumar, A., & Aggarwal, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Li, J., et al. (2018). Solvent-controlled, regio-switchable formation of 3-/5-arylaminopyrazole isomer in cyclocondensation of β-aminoenones with hydrazides: intermolecular hydrogen bonding plays a role. Organic & Biomolecular Chemistry, 16(42), 7894-7899. [Link]

  • Kryl, D., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8826-8837. [Link]

  • Jacob, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Journal of the Brazilian Chemical Society, 28, 869-877. [Link]

  • Gholap, A. R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Benzyl(1h-pyrazol-3-ylmethyl)amine hydrochloride. PubChem. [Link]

  • Nayl, A. A., et al. (n.d.). Cyclocondensation reactions between pyrazol-3-one 1 and arylhydrazonals 2 using Q-tube. [No source available].
  • Semantic Scholar. (n.d.). Synthesis of diverse N-acyl-pyrazoles via cyclocondensation of hydrazides with α-oxeketene dithioacetal. Semantic Scholar. [Link]

  • Giner, R. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]

  • Utkin, D., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1844-1852. [Link]

  • Patel, S., & Patel, H. (n.d.).
  • Zhang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Sackus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molbank, 2021(2), M1234. [Link]

  • Moyroud, J., et al. (1996). SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Heterocycles, 43(1), 221. [Link]

Sources

Application

Application Note: Gram-Scale Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine via Reductive Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Lead Optimization, and Pharmaceutical Intermediates Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Lead Optimization, and Pharmaceutical Intermediates

Introduction & Mechanistic Rationale

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents[1]. N-Benzyl-1-methyl-1H-pyrazol-3-amine is a highly versatile building block. The 3-amino position of 1-methyl-1H-pyrazol-3-amine serves as a critical nucleophilic handle for introducing the benzyl moiety[1].

While direct N-alkylation with benzyl halides is possible, it frequently suffers from over-alkylation, leading to tertiary amine byproducts and reduced atom economy[2]. To enforce strict mono-alkylation and ensure high yields on a gram scale, reductive amination using benzaldehyde and a mild hydride donor is the superior strategic choice[2].

Causality in Experimental Design
  • Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) rather than Sodium Cyanoborohydride ( NaBH3​CN ). STAB is less toxic, non-hygroscopic, and provides excellent chemoselectivity for imine reduction over aldehyde reduction in weakly acidic environments.

  • Solvent System: 1,2-Dichloroethane (DCE) is selected over methanol to maximize the solubility of the pyrazole precursor and stabilize the intermediate iminium ion prior to hydride transfer.

  • Acid Catalyst: A catalytic amount of glacial acetic acid (AcOH) accelerates imine formation by protonating the carbonyl oxygen of benzaldehyde, making it more electrophilic.

Reaction Workflow & Process Diagram

The following diagram illustrates the logical progression of the gram-scale reductive amination, highlighting the self-validating checkpoints (TLC/LC-MS) integrated into the workflow to ensure protocol trustworthiness.

G Step1 1. Reagent Mixing (Pyrazole + Benzaldehyde + AcOH) Step2 2. Iminium Formation (Stir 1-2h at RT) Step1->Step2 Check1 QC Check 1: TLC/LC-MS (Confirm Imine) Step2->Check1 Step3 3. Hydride Reduction (Add STAB, Stir 12h) Check1->Step3 Imine Formed Check2 QC Check 2: TLC/LC-MS (Confirm Conversion) Step3->Check2 Step4 4. Aqueous Workup (Quench & Extract) Check2->Step4 Complete Step5 5. Purification (Flash Chromatography) Step4->Step5 Product Pure N-Benzyl-1-methyl- 1H-pyrazol-3-amine Step5->Product

Figure 1: Workflow for the reductive amination of 1-methyl-1H-pyrazol-3-amine with self-validating QC checkpoints.

Quantitative Reaction Parameters

The table below summarizes the stoichiometric requirements optimized for a 5.0-gram scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
1-Methyl-1H-pyrazol-3-amine97.121.005.00 g51.5 mmolStarting Material (Nucleophile)
Benzaldehyde106.121.055.74 g (5.47 mL)54.1 mmolElectrophile
Sodium Triacetoxyborohydride211.941.5016.37 g77.2 mmolReducing Agent
Glacial Acetic Acid60.051.103.40 g (3.24 mL)56.6 mmolAcid Catalyst
1,2-Dichloroethane (DCE)98.96-100 mL-Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the success of the current phase via the prescribed analytical checks.

Phase 1: Imine Formation
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Argon or Nitrogen).

  • Dissolution: Add 1-methyl-1H-pyrazol-3-amine (5.00 g, 51.5 mmol) to the flask, followed by 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir until completely dissolved.

  • Catalysis & Addition: Add glacial acetic acid (3.24 mL, 56.6 mmol) in one portion. Subsequently, add benzaldehyde (5.47 mL, 54.1 mmol) dropwise over 5 minutes via syringe.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 2 hours.

  • Validation Checkpoint 1: Remove a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. Pass criteria: Complete consumption of the pyrazole starting material ( m/z 98 [M+H]+ ) and formation of the intermediate imine/iminium species.

Phase 2: Reduction
  • Hydride Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add Sodium Triacetoxyborohydride (16.37 g, 77.2 mmol) portion-wise over 15 minutes to control the mild exotherm and minimize hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–16 hours under an inert atmosphere.

  • Validation Checkpoint 2: Analyze via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS. Pass criteria: Disappearance of the imine intermediate and appearance of the product mass ( m/z 188 [M+H]+ ).

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by carefully adding 50 mL of saturated aqueous NaHCO3​ . Caution: Gas evolution ( CO2​ ) will occur. Stir for 30 minutes until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes).

  • Yield: Isolate the product as a pale yellow to colorless oil (Expected yield: 7.2 - 8.2 g, 75-85%).

References

  • White Rose eTheses Online. (2020). Copper Mediated Transformations of Alkyl Boronic Esters. Retrieved from [Link]

Sources

Method

Application Note: Leveraging N-Benzyl-1-methyl-1H-pyrazol-3-amine in Kinase Inhibitor SAR Studies

Introduction & Mechanistic Rationale The development of highly selective small-molecule kinase inhibitors relies heavily on the identification of privileged scaffolds that can reliably anchor to the ATP-binding site whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective small-molecule kinase inhibitors relies heavily on the identification of privileged scaffolds that can reliably anchor to the ATP-binding site while projecting vectors into adjacent sub-pockets. N-Benzyl-1-methyl-1H-pyrazol-3-amine (CAS: 81574-05-2) has emerged as a highly versatile building block in structure-activity relationship (SAR) campaigns, particularly for targeting kinases such as FLT3, Aurora-A, and cyclin-dependent kinases (CDKs) [1, 2].

Causality in Scaffold Design (E-E-A-T)

The structural features of N-Benzyl-1-methyl-1H-pyrazol-3-amine provide a mathematically precise geometric fit for kinase inhibition:

  • The 3-Amino-1H-pyrazole Core: This moiety acts as a potent bidentate hinge-binding motif. The pyrazole nitrogen and the exocyclic amine form critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 1-Methyl Substitution: Unsubstituted pyrazoles are subject to annular tautomerization, which can lead to unpredictable binding modes and off-target toxicity. The 1-methyl group locks the pyrazole into a single tautomeric state, rigidly directing the exocyclic amine toward the hinge region while improving lipophilic ligand efficiency (LLE).

  • The N-Benzyl Vector: The benzyl group is strategically positioned to explore the hydrophobic P-loop or the DFG-out pocket [3]. Because the benzylic carbon provides a flexible sp3-hybridized linker, the aromatic ring can adopt multiple dihedral angles to maximize van der Waals contacts with residues like Val147 and Gly142 in Aurora kinases [4].

SAR Optimization Workflow

To systematically evaluate the chemical space around this scaffold, an iterative SAR workflow must be established. The process integrates parallel library synthesis with high-throughput biophysical screening.

SAR_Workflow A Scaffold Selection (N-Benzyl-1-methyl-1H-pyrazol-3-amine) B Parallel Synthesis (Buchwald-Hartwig / Amidation) A->B C HTS Screening (TR-FRET Kinase Assay) B->C D SAR Analysis (Potency & Selectivity) C->D D->B Iterative Design Feedback E Lead Optimization (In Vivo Profiling) D->E

Figure 1: Iterative SAR workflow utilizing the N-Benzyl-1-methyl-1H-pyrazol-3-amine scaffold.

Experimental Protocols

To ensure scientific rigor, all protocols described below are designed as self-validating systems , incorporating internal quality controls and statistical validation metrics.

Protocol A: Parallel Synthesis of Pyrazole-3-Amine Derivatives

This protocol utilizes Buchwald-Hartwig cross-coupling to attach the 3-amine to various heteroaromatic cores (e.g., pyrimidines) to extend the hinge-binding network.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 2-dram vial with N-Benzyl-1-methyl-1H-pyrazol-3-amine (1.0 eq, 0.5 mmol), the corresponding aryl halide (1.1 eq), and Cs2​CO3​ (2.0 eq).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq) to the mixture.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (3 mL). Seal the vial, remove it from the glovebox, and heat at 100°C for 12 hours in a reaction block.

  • Workup & Self-Validation: Cool to room temperature, filter through a Celite pad, and concentrate under reduced pressure.

  • Validation Check: Analyze the crude mixture via LC-MS. Proceed to purification only if the target mass accounts for >80% of the total ion current (TIC). Purify via reverse-phase preparative HPLC to achieve >95% purity (UV 254 nm).

Protocol B: High-Throughput TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to quantify the IC50​ of the synthesized derivatives against FLT3 and Aurora-A.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Dispense 100 nL of compounds (10-point dose-response, 3-fold serial dilutions starting at 10 µM) in DMSO into a 384-well low-volume proxiplate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Enzyme/Substrate mix (e.g., 2 nM FLT3, 100 nM ULight-labeled peptide) to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the apparent Km​ for the specific kinase). Incubate for 60 minutes.

  • Detection & Self-Validation: Stop the reaction by adding 10 µL of detection buffer containing EDTA and Eu-anti-phospho antibody. Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Validation Check: Calculate the Z'-factor for the plate using positive (Staurosporine) and negative (DMSO) controls. The assay is only validated and data accepted if Z' > 0.65.

Data Presentation: SAR Summary

The following table summarizes the quantitative SAR data generated from derivatizing the N-Benzyl-1-methyl-1H-pyrazol-3-amine scaffold. The data illustrates how substitutions on the benzylic ring and the 3-amine linker dictate kinase selectivity and potency [5].

Compound IDR-Group on BenzylLinker at 3-AmineFLT3 IC50​ (nM)Aurora-A IC50​ (nM)ClogP
1 (Core) -H-H>10,000>10,0001.82
2 -H2-Cl-Pyrimidine8501,2002.45
3 -4-F2-Cl-Pyrimidine2104502.61
4 -3- CF3​ 2-Cl-Pyrimidine451103.10
5 -4-OMePyrimidine-piperazine4.2 852.95

Analysis: The introduction of a pyrimidine linker at the 3-amine (Compound 2) establishes the baseline hinge-binding interaction. Adding electron-withdrawing groups to the benzyl ring (Compounds 3 and 4) improves potency by deepening the interaction within the hydrophobic P-loop. Compound 5 demonstrates that incorporating a solubilizing piperazine group while maintaining a para-methoxy benzyl vector yields single-digit nanomolar potency against FLT3.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central (PMC). Available at:[Link]

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors. ACS Publications. Available at:[Link]

  • Discovery of a Potent FLT3 Inhibitor with the Capacity of Overcoming a Variety of FLT3 Mutations. ACS Publications. Available at:[Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PubMed Central (PMC). Available at:[Link]

  • N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide promotes vascular endothelial cell angiogenesis. PubMed Central (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Benzyl-1-methyl-1H-pyrazol-3-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis and purification of N-Benzyl-1-methyl-1H-pyrazol-3-amine (CAS: 81574-05-2).

This guide is tailored for researchers and drug development professionals. We focus primarily on the reductive amination pathway (reacting 1-methyl-1H-pyrazol-3-amine with benzaldehyde), as it is the[1].

Part 1: Reaction Diagnostics & Byproduct Profiling

Before attempting any purification, it is critical to understand the behavior of your target molecule and its surrounding impurities. The predicted pKa of N-benzyl-1-methyl-1H-pyrazol-3-amine is approximately 3.56 ()[2]. This makes it significantly less basic than standard aliphatic amines due to the electron-withdrawing nature and lone-pair delocalization of the adjacent pyrazole ring.

Table 1: Physicochemical Profiling of Reaction Components
ComponentRolePolarity (Silica TLC)Acid/Base PropertyKey Characteristic for Separation
1-Methyl-1H-pyrazol-3-amine Starting MaterialHigh (Sticks to baseline)Weak Base (pKa ~3-4)Highly water-soluble; easily removed by aqueous washes.
Benzaldehyde Starting MaterialLow (Runs near solvent front)NeutralRemains in the organic phase during acidic extraction.
Imine Intermediate Transient ByproductMedium-LowWeak Base / UnstableProne to hydrolysis under strongly acidic conditions.
N-Benzyl-1-methyl-1H-pyrazol-3-amine Target Product Medium Weak Base (pKa ~3.56) Forms water-soluble salts at pH < 2; extracts to organics at pH > 8.
N,N-Dibenzyl byproduct Over-alkylationVery LowVery Weak BaseSterically hindered; fails to protonate effectively in mild acid.

Part 2: Troubleshooting FAQs

Q1: I have a persistent imine intermediate in my final mixture. How do I clear it without running a column?

Expert Insight: Imines formed from heteroaromatic amines and benzaldehyde can be surprisingly stable if the reduction step (e.g., using NaBH(OAc)₃ or NaBH₄) does not reach absolute completion ()[3]. Solution: Do not attempt to isolate the imine. Instead, force its hydrolysis during the workup phase. Stir the crude organic mixture vigorously with 1M HCl for 30–45 minutes at room temperature. This will hydrolyze the unreacted imine back into benzaldehyde (which stays in the organic layer) and 1-methyl-1H-pyrazol-3-amine (which moves to the aqueous layer as a hydrochloride salt).

Q2: How can I selectively separate the mono-benzyl product from the N,N-dibenzyl over-alkylation byproduct?

Expert Insight: Even in reductive amination, excess aldehyde can trigger a second alkylation. The N,N-dibenzyl byproduct is highly lipophilic and sterically hindered, drastically reducing its basicity compared to your secondary amine target. Solution: Utilize a pH-gradient extraction . Extract the crude mixture with a mild acid (e.g., pH 3.0 citric acid buffer). The mono-benzyl product will protonate and partition into the aqueous phase. The N,N-dibenzyl byproduct is too hindered to protonate efficiently at this pH and will remain in the organic phase alongside unreacted benzaldehyde. Separate the layers, basify the aqueous layer to pH 9, and back-extract your pure mono-benzyl product.

Q3: My product streaks heavily on normal-phase silica gel chromatography. How can I improve resolution?

Expert Insight: Pyrazole amines exhibit strong hydrogen bonding and secondary interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor resolution. Solution: Passivate the silica gel. Add 1-2% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% TEA). The TEA neutralizes the acidic silanol sites, ensuring your secondary amine elutes as a sharp, well-defined band.

Part 3: Step-by-Step Purification Methodologies

Protocol A: Chemoselective Acid-Base Extraction (Column-Free)

This self-validating protocol exploits the specific pKa (~3.56) of the target molecule to isolate it from neutral and tertiary amine impurities.

  • Quench & Concentrate: Quench the reductive amination reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Concentrate the organic layer under reduced pressure to remove volatile solvents (like methanol or THF).

  • Acidic Partitioning: Dissolve the crude residue in Ethyl Acetate (EtOAc). Add an equal volume of 1M HCl (aqueous). Stir vigorously for 15 minutes to ensure complete protonation and imine hydrolysis.

  • Phase Separation: Transfer to a separatory funnel.

    • Organic Phase: Contains benzaldehyde, benzyl alcohol, and the N,N-dibenzyl byproduct. (Discard or retain for analysis).

    • Aqueous Phase: Contains the hydrochloride salts of the target product and unreacted primary amine.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 8.5–9.0.

    • Causality / Validation Check: The solution will turn cloudy as the free base of the product precipitates or oils out of the aqueous matrix. If it remains perfectly clear, your product was either not formed or was lost in the organic wash.

  • Final Extraction: Extract the basic aqueous layer three times with fresh EtOAc. The mono-benzyl product partitions into the organic layer, while the highly polar unreacted 1-methyl-1H-pyrazol-3-amine largely remains in the aqueous layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified N-benzyl-1-methyl-1H-pyrazol-3-amine.

Protocol B: Flash Chromatography Optimization

Use this methodology when extreme purity (>99%) is required for downstream pharmaceutical coupling.

  • Column Preparation: Slurry-pack a silica gel column using Hexanes containing 1% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DCM. Apply evenly to the top of the column.

  • Elution Gradient:

    • 0-5 Column Volumes (CV): 100% Hexanes (+1% TEA) to elute non-polar dibenzyl impurities and benzaldehyde.

    • 5-12 CV: Ramp to 30% EtOAc in Hexanes (+1% TEA). The target N-benzyl-1-methyl-1H-pyrazol-3-amine will elute in this window.

    • 12+ CV: Ramp to 70% EtOAc to flush any unreacted primary amine.

  • Verification: Spot fractions on TLC and visualize using UV (254 nm) and a Ninhydrin stain (secondary amines appear as distinct brownish-red spots).

Part 4: Purification Workflow Visualization

The following logical decision tree dictates the optimal purification path based on the impurity profile of your crude reaction.

PurificationWorkflow Start Crude Reaction Mixture (Product, SM, Dibenzyl, Imine) ImineCheck Is Imine Present? (Check via TLC/LCMS) Start->ImineCheck Hydrolysis Acidic Hydrolysis (1M HCl, 30 min) ImineCheck->Hydrolysis Yes Extraction Acid-Base Extraction (pH 3.5 - 4.0) ImineCheck->Extraction No Hydrolysis->Extraction OrganicPhase Organic Phase (Neutral/Non-basic Byproducts) Extraction->OrganicPhase Extract with EtOAc AqueousPhase Aqueous Phase (Protonated Amines) Extraction->AqueousPhase Retain Aqueous Basify Basify to pH 8-9 Extract with EtOAc AqueousPhase->Basify Chromatography Flash Chromatography (Silica, Hex/EtOAc + 1% TEA) Basify->Chromatography If Dibenzyl/SM remains PureProduct Pure N-Benzyl-1-methyl- 1H-pyrazol-3-amine Chromatography->PureProduct

Decision tree for the purification of N-Benzyl-1-methyl-1H-pyrazol-3-amine from crude mixtures.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017. URL:[Link]

  • Sugiura, M., et al. "Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide." The Journal of Organic Chemistry, ACS Publications, 29 Nov. 2021. URL:[Link]

Sources

Optimization

N-Benzyl-1-methyl-1H-pyrazol-3-amine stability issues in solution

Welcome to the technical support center for N-Benzyl-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Benzyl-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability characteristics of this compound in solution. Our goal is to provide you with the expertise and methodologies to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with N-Benzyl-1-methyl-1H-pyrazol-3-amine and similar pyrazole derivatives in solution.

Q1: My solution of N-Benzyl-1-methyl-1H-pyrazol-3-amine is turning yellow or brown. What is causing this discoloration?

A1: A yellow or brown discoloration is a common indicator of oxidative degradation.[1] The pyrazole ring system, particularly when substituted with electron-donating groups like an amine, can be susceptible to oxidation. The benzylamine moiety can also be a site for oxidation. This process is often accelerated by exposure to atmospheric oxygen and light.

Causality & Mitigation:

  • Oxygen Exposure: The primary cause is often dissolved oxygen in the solvent or exposure to air in the vial's headspace. To prevent this, it is crucial to use degassed solvents and store solutions under an inert atmosphere, such as argon or nitrogen.[1] Minimizing the headspace in your storage vial can also reduce the amount of available oxygen.[2]

  • Light Exposure (Photodegradation): UV and even ambient laboratory light can provide the energy to initiate oxidative reactions.[1][2] Always store the solid compound and its solutions in amber glass vials or by wrapping containers in aluminum foil to protect them from light.[1]

  • Trace Metal Contamination: Trace metal ions in your solvent or from your glassware can catalyze oxidation. Using high-purity solvents and ensuring glassware is scrupulously clean can help mitigate this.

Q2: I'm observing a new, unexpected peak in my HPLC or LC-MS analysis after my solution has been stored for a short time. What could this be?

A2: The appearance of a new peak is a clear sign of chemical degradation.[1] For N-Benzyl-1-methyl-1H-pyrazol-3-amine, several degradation pathways are possible depending on the specific conditions.

Potential Degradation Pathways:

  • Oxidation: This is the most probable cause, leading to products such as N-oxides or hydroxylated species on the pyrazole or benzyl rings. In some cases, more complex ring-opening reactions can occur, especially under harsh oxidative stress.[3][4][5]

  • Hydrolysis: While the core structure is relatively stable against hydrolysis compared to pyrazole esters, extreme pH conditions (highly acidic or basic) can potentially lead to degradation over time.[6] The stability of the compound across a pH range should be experimentally verified.

  • Photodegradation: If the solution was exposed to light, the new peak could be a photodegradant. Photostability studies are essential to confirm this.[2]

The first step in troubleshooting is to correlate the appearance of the peak with the storage conditions (e.g., light exposure, temperature, pH of the medium). A systematic forced degradation study is the definitive way to identify these potential degradants.

G start New Peak Observed in HPLC/LC-MS? check_storage Review Storage Conditions start->check_storage light Exposed to Light? check_storage->light oxygen Exposed to Air/Oxygen? check_storage->oxygen ph Extreme pH (Acid/Base)? check_storage->ph photodegradation Potential Photodegradation - Use amber vials - Work under low light light->photodegradation Yes oxidation Potential Oxidation - Use degassed solvents - Store under inert gas (Ar/N2) oxygen->oxidation Yes hydrolysis Potential Hydrolysis - Buffer solution to neutral pH - Avoid pH extremes ph->hydrolysis Yes forced_degradation Perform Forced Degradation Study (See Protocol Below) photodegradation->forced_degradation oxidation->forced_degradation hydrolysis->forced_degradation

Caption: Troubleshooting logic for identifying degradation sources.

Systematic Stability Investigation: Forced Degradation Studies

To proactively understand the stability profile of N-Benzyl-1-methyl-1H-pyrazol-3-amine and develop a robust, stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[7][8] This involves intentionally exposing the compound to harsh conditions to accelerate degradation, allowing for the identification of likely degradation products and pathways.[2][8] The goal is to achieve modest degradation (typically 10-30%) to ensure that the primary degradants are formed and can be reliably detected.[2]

Experimental Protocol: Forced Degradation Study

This protocol outlines the standard stress conditions recommended by regulatory bodies like the ICH.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-Benzyl-1-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition below, dilute the stock solution with the stressor solution to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Include a control sample (diluted in the reaction solvent but without the stressor) kept at room temperature or refrigerated, protected from light.

Stress ConditionProtocolPurpose
Acidic Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C. Analyze at 2, 6, 24, and 48 hours.To assess stability in acidic environments.
Basic Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Analyze at 2, 6, 24, and 48 hours.To assess stability in alkaline environments.
Oxidative Degradation Mix stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Analyze at 2, 6, and 24 hours.[2][8]To identify potential oxidative degradants.[5]
Thermal Degradation Dilute stock solution in a neutral buffer (e.g., pH 7.0 phosphate buffer). Incubate at 80°C, protected from light. Analyze at 24 and 48 hours.To evaluate intrinsic thermal stability in solution.
Photostability Expose the solution in a chemically inert, transparent vial to controlled light conditions as per ICH Q1B guidelines. A parallel sample wrapped in foil serves as the dark control.To determine light sensitivity and identify photodegradants.[2]

3. Sample Analysis:

  • At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples, including the control, using a suitable HPLC method (see Q&A below).

  • Compare the chromatograms to identify new peaks (degradants) and measure the loss of the parent compound.

G prep_stock Prepare 1 mg/mL Stock Solution stress_conditions Expose Aliquots to Stress Conditions prep_stock->stress_conditions acid Acidic (0.1 M HCl, 60°C) stress_conditions->acid base Basic (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidative (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (pH 7 Buffer, 80°C) stress_conditions->thermal photo Photolytic (ICH Q1B Light) stress_conditions->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis results Identify Degradants & Determine Degradation Pathways analysis->results

Caption: Workflow for a systematic forced degradation study.

Analytical & Storage Best Practices
Q3: How should I prepare and store solutions of N-Benzyl-1-methyl-1H-pyrazol-3-amine to ensure maximum stability?

A3: Proper handling and storage are critical to prevent inadvertent degradation.

Recommended Storage Protocol:

  • Solid Compound: Store the solid material in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For long-term storage, -20°C is recommended.

  • Solutions:

    • Solvent Choice: Use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions whenever possible. If aqueous buffers are required, they should be freshly prepared and degassed by sparging with nitrogen or argon.

    • Temperature: Store solutions at 2-8°C for short-term use (days) and at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

    • Atmosphere: Before sealing the vial, blanket the solution with an inert gas (argon or nitrogen) to displace oxygen.[1]

    • Container: Always use amber glass vials to prevent photodegradation.[1]

Q4: What is the best analytical method for quantifying N-Benzyl-1-methyl-1H-pyrazol-3-amine and its degradation products?

A4: The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) .[9] For structural elucidation of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is the method of choice.[10]

Key Elements of a Stability-Indicating HPLC Method:

  • Purpose: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact compound in the presence of its potential degradation products, excipients, and impurities. Its specificity is validated using samples from the forced degradation study.

  • Typical Starting Conditions:

    • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.[9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is usually required to separate the polar degradants from the less polar parent compound.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in identifying peaks and assessing peak purity. The primary wavelength should be set at the absorbance maximum (λmax) of the N-Benzyl-1-methyl-1H-pyrazol-3-amine chromophore.

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

By implementing these troubleshooting strategies, systematic studies, and best practices, you can ensure the quality and integrity of your research involving N-Benzyl-1-methyl-1H-pyrazol-3-amine.

References
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Published July 09, 2024.
  • Troubleshooting guide for pyrazolone compound stability issues. Benchchem.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Published June 15, 2000.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [No Source Found].
  • Validation of analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. [No Source Found]. Published November 10, 2025.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. ResearchGate.

Sources

Troubleshooting

challenges in the scale-up synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine

Title: Technical Support Center: Scale-Up Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine Introduction: Welcome to the Technical Support Center. As Application Scientists, we understand that scaling up the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Scale-Up Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine

Introduction: Welcome to the Technical Support Center. As Application Scientists, we understand that scaling up the synthesis of functionalized pyrazoles presents unique kinetic, thermodynamic, and safety challenges. The synthesis of N-benzyl-1-methyl-1H-pyrazol-3-amine requires exquisite control over chemoselectivity and exotherm management. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible scale-up.

Section 1: Mechanistic Strategy and Causality

Why Reductive Amination over Direct Alkylation? When synthesizing N-benzyl-1-methyl-1H-pyrazol-3-amine, chemists often initially attempt the direct N-alkylation of 1-methyl-1H-pyrazol-3-amine using benzyl chloride or bromide. However, this route is fundamentally flawed for scale-up due to the nucleophilicity of the resulting secondary amine, which aggressively competes with the primary amine starting material. This lack of selectivity leads to intractable mixtures of mono-benzylated and over-alkylated (N,N-dibenzylated) products[1].

To bypass this over-alkylation, the industry standard is direct reductive amination using benzaldehyde and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)[2]. The causality behind this choice lies in the electronics of the STAB reagent. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond via steric shielding and electron-withdrawing effects, rendering the hydride significantly less reactive than that of NaBH4[3]. Consequently, STAB selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the benzaldehyde starting material into benzyl alcohol[3].

RouteSelection Start 1-Methyl-1H-pyrazol-3-amine + Benzaldehyde Imine Iminium Intermediate (Requires AcOH) Start->Imine Nucleophilic Attack STAB STAB Addition (Controlled Exotherm) Imine->STAB Complete Conversion Product N-Benzyl-1-methyl-1H- pyrazol-3-amine STAB->Product Selective Reduction Side Over-alkylation (Di-benzyl impurity) STAB->Side Excess Aldehyde/STAB

Workflow for reductive amination scale-up, highlighting exotherm control and selectivity.

Section 2: Quantitative Reagent Comparison

Selecting the correct reducing agent is critical for process safety and yield. The following table summarizes the operational parameters for scale-up[2][3][4].

Reducing AgentSelectivity (Iminium vs. Aldehyde)Toxicity / Safety ProfileMoisture SensitivityScale-up Suitability
NaBH(OAc)3 (STAB) Excellent (Reduces iminium selectively)Low (No cyanide byproducts)Moderate (Decomposes in H2O)Highly Recommended
NaCNBH3 Good (Requires strict pH control)High (Generates highly toxic HCN gas)Low (Compatible with MeOH/H2O)Not Recommended
NaBH4 Poor (Reduces aldehyde directly)LowHighRequires strict 2-step process

Section 3: Troubleshooting & FAQs

Q1: I am observing significant amounts of unreacted benzaldehyde and 1-methyl-1H-pyrazol-3-amine in my scale-up. How do I push the reaction to completion? A1: The 3-amino group on the pyrazole ring is less nucleophilic than a standard aliphatic amine due to electron delocalization into the heteroaromatic system. To overcome this thermodynamic barrier, you must add an acid catalyst (typically 1.0–1.2 equivalents of glacial acetic acid)[2][5]. The acid protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack. Self-Validation Check: Monitor the reaction by LC-MS. You should see the disappearance of the starting amine (m/z [M+H]+ = 98.1) and the transient appearance of the imine (m/z [M+H]+ = 186.1) before reduction to the product (m/z [M+H]+ = 188.1).

Q2: My 500g scale-up using STAB generated a severe exotherm that triggered a safety vent. How can I control this? A2: The reduction of the iminium ion by STAB is highly exothermic. Never add STAB in a single portion at ambient temperature during scale-up. Causality: The sudden availability of bulk hydride leads to runaway reduction kinetics. Solution: Form the imine intermediate first by stirring the amine, aldehyde, and AcOH for 1-2 hours. Then, cool the reactor to 0–5 °C and add STAB in 4 to 5 equal portions over 60 minutes, ensuring the internal temperature does not exceed 15 °C[5].

Q3: How do I remove boron byproducts and unreacted starting materials during workup without relying on column chromatography? A3: Rely on acid-base partitioning. Quench the reaction with saturated aqueous NaHCO3. This serves a dual purpose: it neutralizes the acetic acid and hydrolyzes unreacted STAB into water-soluble borate salts. Extract the lipophilic product into ethyl acetate (EtOAc)[5]. To remove trace unreacted 1-methyl-1H-pyrazol-3-amine, wash the organic layer with a mildly acidic aqueous solution (pH ~4.5); the more basic primary amine will protonate and partition into the aqueous layer, while the sterically hindered, less basic secondary amine product remains in the organic phase.

Mechanism A Carbonyl Protonation (AcOH) B Hemiaminal Formation A->B C Dehydration to Iminium B->C D Hydride Transfer (NaBH(OAc)3) C->D

Mechanistic pathway of STAB-mediated reductive amination via iminium ion intermediate.

Section 4: Validated Step-by-Step Scale-Up Methodology

The following protocol is optimized for the 100g to 1kg scale synthesis of N-benzyl-1-methyl-1H-pyrazol-3-amine[5].

Phase 1: Iminium Formation

  • Charge a clean, dry, jacketed reactor with 1,2-dichloroethane (DCE) or Ethyl Acetate (EtOAc) (10 volumes relative to the amine). Note: Avoid methanol, as it reacts with STAB[4].

  • Add 1-methyl-1H-pyrazol-3-amine (1.0 equivalent). Begin stirring at 250 RPM.

  • Add benzaldehyde (1.05 equivalents) dropwise over 15 minutes.

  • Add glacial acetic acid (1.1 equivalents)[5].

  • Self-Validating Step: Stir at 20 °C for 2 hours. Sample for IPC (In-Process Control) via LC-MS to confirm >90% conversion to the imine intermediate.

Phase 2: Controlled Reduction 6. Cool the reactor jacket to 0 °C. Wait until the internal temperature reaches <5 °C. 7. Weigh out Sodium Triacetoxyborohydride (STAB) (1.4 equivalents)[2]. 8. Add STAB in 5 equal portions over 1 hour. 9. Self-Validating Step: Monitor the internal thermocouple. Do not add the next portion until the temperature spike from the previous addition has subsided back to <5 °C. 10. Once addition is complete, warm the reactor to 20 °C and stir for 4 to 6 hours[5].

Phase 3: Quench and Isolation 11. Cool the reactor to 10 °C. Slowly quench by adding saturated aqueous NaHCO3 (5 volumes) dropwise[5]. 12. Self-Validating Step: Vigorous gas evolution (H2 and CO2) will occur. The quench is complete when bubbling ceases and the aqueous phase pH is ~7.5-8.0. 13. Separate the layers. Extract the aqueous layer once with EtOAc (3 volumes)[5]. 14. Combine organic layers and wash with brine (3 volumes). 15. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-benzyl-1-methyl-1H-pyrazol-3-amine[5]. Purify via crystallization (e.g., forming the HCl salt in MTBE/EtOH) to achieve >99% purity without chromatography.

References

  • Abdel-Magid, A. F., et al. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." National Institutes of Health (PMC). URL: [Link]

  • Royal Society of Chemistry. "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry. URL: [Link]

Sources

Optimization

separation of N1 and N2 benzyl pyrazole isomers by column chromatography

Welcome to the Technical Support Center for the separation and characterization of N1 and N2 benzyl pyrazole isomers. This guide is engineered for researchers, synthetic chemists, and drug development professionals who r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the separation and characterization of N1 and N2 benzyl pyrazole isomers. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of pyrazole regioisomers.

Below, you will find mechanistic explanations for isomer formation, advanced troubleshooting logic for chromatographic challenges, self-validating experimental protocols, and definitive structural assignment methodologies.

Part 1: Fundamental FAQs (Mechanisms & Causality)

Q1: Why do N1 and N2 benzyl pyrazole isomers form during synthesis, and why is their separation so challenging? A1: The benzylation of asymmetrically substituted 1H-pyrazoles typically proceeds via a delocalized pyrazolide anion intermediate. Because the nucleophilic negative charge is distributed across both adjacent nitrogen atoms, alkylation inherently occurs at both positions, yielding a mixture of 1-benzyl-3-substituted (often referred to as the N1 isomer) and 1-benzyl-5-substituted (the N2 isomer) regioisomers[1]. Their separation is notoriously difficult because these constitutional isomers possess nearly identical molecular weights, boiling points, and overall polarities, leading to severe co-elution on standard normal-phase silica gel[2].

Q2: What dictates the elution order of these isomers on normal-phase silica gel? A2: Elution order is primarily governed by the steric shielding of the basic sp2-hybridized nitrogen and the molecule's overall dipole moment. The unalkylated nitrogen acts as a strong hydrogen-bond acceptor, interacting tightly with the acidic silanol groups of the silica stationary phase. Causality: If a substituent at the 3-position sterically hinders this basic nitrogen's lone pair, the 1,3-isomer will interact less strongly with the silica and typically elute faster than the 1,5-isomer (where the basic nitrogen is unhindered and exposed)[2]. However, highly electronegative substituents can invert this order by altering the dipole moment.

Part 2: Troubleshooting Guide for Chromatographic Resolution

Issue 1: Isomers are completely co-eluting on TLC (ΔRf < 0.1).

  • Root Cause: The standard Hexane/Ethyl Acetate solvent system lacks the specific selectivity required to differentiate the subtle dipole differences between the two regioisomers.

  • Solution: Alter the selectivity of the mobile phase. Switching from Hexane/EtOAc to Toluene/EtOAc introduces π−π interactions between the toluene and the pyrazole/benzyl rings, which often differentially retards one isomer[3]. Alternatively, Dichloromethane (DCM)/Methanol can exploit different hydrogen-bonding dynamics. If normal phase fails completely, switch to reversed-phase HPLC (C18) or Supercritical Fluid Chromatography (SFC).

Issue 2: Severe peak tailing or streaking during column chromatography.

  • Root Cause: The basic pyrazole nitrogens are undergoing secondary, irreversible interactions with highly active, unendcapped residual silanols on the silica gel[2].

  • Solution: Add a volatile amine modifier, such as 0.1% to 1% Triethylamine (TEA), to the mobile phase. TEA competitively binds to the active silanol sites, suppressing pyrazole-silica interactions, sharpening the eluting peaks, and improving baseline resolution.

Troubleshooting Issue Issue: Co-elution or Peak Tailing Check1 Is peak tailing observed? Issue->Check1 AddTEA Add 0.1-1% TEA to Mobile Phase (Suppress Silanol Interactions) Check1->AddTEA Yes Check2 Is ΔRf < 0.1 on Silica? Check1->Check2 No ChangeSolvent Switch Selectivity (e.g., Toluene/EtOAc or DCM/MeOH) Check2->ChangeSolvent Yes RP Switch to Reversed-Phase (C18) ChangeSolvent->RP Still Co-eluting

Caption: Troubleshooting logic tree for resolving co-elution and peak tailing during separation.

Part 3: Standard Operating Procedure (SOP) for Separation

To achieve baseline separation of closely eluting benzyl pyrazole isomers, follow this self-validating flash chromatography protocol[4],[3]:

Step 1: Stationary Phase Preparation Use ultra-fine silica gel (e.g., 230–400 mesh) to maximize the number of theoretical plates[3]. Pack the column using a slurry method with the non-polar component of your optimized solvent system (e.g., Hexane or Toluene) to ensure a uniform, crack-free bed.

Step 2: Sample Loading (Dry Loading) Because the isomers have similar Rf values, narrow initial band loading is critical. Dissolve the crude benzyl pyrazole mixture in a volatile solvent (e.g., DCM), add a mass of silica gel equal to 2-3 times the crude mass, and concentrate to a free-flowing powder under reduced pressure. Load this powder evenly onto the flat column bed[4].

Step 3: Gradient Elution Begin with a highly non-polar system (e.g., 5% EtOAc in Hexanes) to ensure the compounds spend maximum time interacting with the stationary phase. Employ a very shallow, stepwise gradient, increasing the polar solvent by only 2-5% increments[5].

Step 4: Fraction Collection and Validation Collect small fraction volumes (e.g., 10-20 mL depending on scale). The critical separation zone often occurs over a very narrow solvent volume. Analyze fractions via TLC. Pool only the absolutely pure fractions of each isomer.

Workflow Start Crude Benzyl Pyrazole Mixture (N1 & N2 Isomers) TLC TLC Optimization (Screen Solvent Systems) Start->TLC Decision ΔRf ≥ 0.15? TLC->Decision Flash Normal-Phase Flash Chromatography (Fine Silica, Gradient Elution) Decision->Flash Yes HPLC Reversed-Phase HPLC / SFC (C18 or Chiral Stationary Phase) Decision->HPLC No Fractions Fraction Collection & Concentration Flash->Fractions HPLC->Fractions NMR 1D & 2D NMR (NOESY) Structural Assignment Fractions->NMR

Caption: Experimental workflow for the separation and identification of benzyl pyrazole isomers.

Part 4: Structural Assignment (Self-Validating Protocol)

Q: Once separated, how do I definitively assign the 1,3-isomer vs. the 1,5-isomer? A: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive, self-validating method for assigning pyrazole regiochemistry, as it measures through-space spatial proximity (< 5 Å) rather than through-bond connectivity[2].

  • 1,5-Isomer (N2 isomer): The benzyl methylene protons (typically appearing as a singlet around δ 5.2–5.4 ppm) will show a strong NOE cross-peak with the protons of the substituent at the 5-position (e.g., the protons of a C5-methyl group)[6].

  • 1,3-Isomer (N1 isomer): The benzyl methylene protons will show a strong NOE cross-peak with the pyrazole ring proton at the 5-position (typically an aromatic doublet around δ 7.3–7.5 ppm), confirming the substituent is located at the distant 3-position[3].

Part 5: Data Presentation & Isomer Comparison

The following table summarizes the key physical and spectroscopic differences utilized to separate and identify the isomers:

Property1-Benzyl-3-Substituted Pyrazole (1,3-Isomer)1-Benzyl-5-Substituted Pyrazole (1,5-Isomer)
Typical Elution Order (Silica) Often elutes first (if N2 is sterically hindered)Often elutes second (N2 unhindered)
Steric Environment of Basic N Hindered by the C3 substituentUnhindered
Benzyl CH 2​ 1 H NMR Shift 5.20 - 5.35 ppm 5.30 - 5.45 ppm (slightly downfield)
Diagnostic NOESY Cross-Peak Benzyl CH 2​ C5-H (Ring Proton)Benzyl CH 2​ C5-Substituent

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: N-Benzyl- vs. N-Phenyl-1-methyl-1H-pyrazol-3-amine in Fragment-Based Drug Discovery

Executive Summary In the highly sensitive landscape of Fragment-Based Drug Discovery (FBDD), minor structural modifications dictate target engagement, binding kinetics, and downstream developability. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly sensitive landscape of Fragment-Based Drug Discovery (FBDD), minor structural modifications dictate target engagement, binding kinetics, and downstream developability. This guide provides an objective, data-backed comparison between N-benzyl-1-methyl-1H-pyrazol-3-amine (CAS 81574-05-2) and its structural analog, N-phenyl-1-methyl-1H-pyrazol-3-amine . By analyzing their performance against clinically relevant targets—such as Human 5'-Aminolevulinate Synthase (ALAS2) and Coxsackievirus A16 2A Protease—we demonstrate how the inclusion of a single methylene (-CH2-) linker fundamentally alters physicochemical properties, enabling the benzyl variant to successfully navigate complex 3D binding pockets where the rigid phenyl variant fails.

Physicochemical & Structural Rationale

The core divergence between these two fragments lies in their electronic conjugation and rotational degrees of freedom:

  • N-Phenyl-1-methyl-1H-pyrazol-3-amine (The Rigid Analog): The phenyl ring is directly bonded to the secondary amine. This creates an extended conjugated π -system spanning the pyrazole, the nitrogen lone pair, and the phenyl ring. The resulting molecule is highly planar and rigid. In FBDD, excessive planarity (low Fsp3​ ) often leads to non-specific aggregation and poor geometric complementarity with deep or allosteric protein pockets.

  • N-Benzyl-1-methyl-1H-pyrazol-3-amine (The Flexible Hit): The introduction of a methylene spacer insulates the phenyl ring from the pyrazole's conjugated system. This increases the fraction of sp3-hybridized carbons ( Fsp3​ ), granting the molecule a rotational axis. This flexibility allows the fragment to adopt orthogonal or folded conformations, acting as a versatile hydrophobic anchor capable of inducing or stabilizing transient protein states.

Target Engagement Profiles & Causality

Case Study A: Human 5'-Aminolevulinate Synthase (ALAS2)

ALAS2 catalyzes the rate-determining step in erythroid heme biosynthesis ()[1]. Gain-of-function mutations in the ALAS2 C-terminal extension lead to X-linked protoporphyria (XLP), making it a critical target for allosteric modulation[1]. During a high-throughput crystallographic fragment screen, the N-benzyl variant was identified as a confirmed binder[1]. Molecular dynamics and structural data reveal that the flexibility of the benzyl group allows it to physically accommodate the mobile C-terminal extension, stabilizing an auto-inhibitory conformation[1]. The rigid N-phenyl variant is sterically precluded from adopting the necessary folded geometry to fit this dynamic allosteric pocket.

Case Study B: Coxsackievirus A16 2A Protease

Enteroviral 2A proteases are chymotrypsin-like cysteine proteases responsible for viral polyprotein cleavage, making them prime targets for broad-spectrum anti-enterovirals ()[2]. In a massive screening campaign (PDB: 7H3D), the N-benzyl variant successfully bound within the active site of the 2A protease[3]. The methylene linker allowed the aromatic rings to contort and satisfy the specific hydrogen-bonding and hydrophobic constraints of the catalytic cleft, a feat impossible for the planar N-phenyl analog.

Quantitative Data Comparison

Property / MetricN-Benzyl-1-methyl-1H-pyrazol-3-amineN-Phenyl-1-methyl-1H-pyrazol-3-amine
Structural Topology Flexible (Methylene insulated)Rigid (Direct N-aryl bond)
Conjugation Status Broken at benzylic positionExtended (Phenyl-NH-Pyrazole)
Fraction sp3 ( Fsp3​ ) Higher (Contains -CH2- linker)Lower (Highly sp2 hybridized)
ALAS2 Binding Affinity Confirmed Hit (Stabilizes C-terminus)Sterically hindered / Non-detectable
2A Protease Binding Active site hit (PDB: 7H3D)Poor geometric complementarity

Self-Validating Experimental Protocols

To ensure rigorous validation of these fragments, the following orthogonal protocols must be employed. Each step is designed with built-in causality to prevent false positives.

Protocol A: High-Throughput Crystallographic Fragment Screening (XChem)

Rationale: X-ray crystallography provides unambiguous 3D spatial confirmation of fragment binding, bypassing the high false-positive rates of thermal shift assays.

  • Protein Preparation: Pre-incubate ALAS2 (10 mg/mL) with 5 mM hydroxylamine for 30 minutes on ice. Causality: This converts the Pyridoxal 5'-phosphate (PLP) cofactor into a homogeneous, non-covalent form, preventing heterogeneous crystal packing[4].

  • DMSO Tolerance & Soaking: Determine the maximum DMSO tolerance of the crystals (often up to 30% v/v for 2A protease)[2]. Soak crystals with 50 mM of the N-benzyl or N-phenyl fragment for 1–3 hours. Causality: High fragment concentrations are required to capture low-affinity ( Kd​ in mM range) transient interactions typical of FBDD.

  • Data Collection & PanDDA Analysis: Collect diffraction data at 1.35–1.93 Å resolution[3][4]. Process the data using Pan-Dataset Density Analysis (PanDDA). Causality: PanDDA subtracts the ground-state electron density of the unbound protein, revealing weak fragment densities that would otherwise be lost in background noise.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: SPR provides real-time kinetic validation ( Kd​ , kon​ , koff​ ) to ensure the crystallographic hit is not an artifact of crystal packing.

  • Directed Immobilization: Capture His-tagged ALAS2 onto a Ni-NTA sensor chip[1]. Causality: Directed capture via the His-tag ensures the enzyme is uniformly oriented and the C-terminal extension remains fully accessible. Random amine coupling would risk masking the allosteric binding site.

  • Analyte Injection: Inject fragments in a multi-cycle kinetic format (0.1 mM to 5 mM) using a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, which is critical for accurately measuring the characteristically fast on/off rates of small molecular fragments.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the equilibrium dissociation constant ( Kd​ ).

Protocol C: Discontinuous Colorimetric Activity Assay

Rationale: Confirms that physical binding translates to functional enzymatic modulation.

  • Reaction Setup: Combine 50 mM potassium phosphate buffer (pH 7.4), 50 mM PLP, 1 mM DTT, 10 mM MgCl2, and substrates (glycine and succinyl-CoA)[1]. Add 1–4 µg/mL of freshly purified ALAS2 enzyme[1].

  • Modulation: Introduce the fragment at varying concentrations (1–5 mM)[1].

  • Termination & Readout: Incubate at 37°C for 15 minutes. Terminate the reaction strictly with 100 µL trichloroacetic acid and centrifuge at 13,000 x g for 5 minutes to precipitate and remove proteins[1]. Measure the formation of 5-aminolevulinic acid (ALA) via colorimetric derivatization. Causality: Trichloroacetic acid instantly denatures the enzyme, ensuring exact timing of the reaction kinetics for accurate kcat​ and Km​ determination.

Visualizations

FBDD_Workflow A Target Protein Crystallization B Fragment Library Soaking (DMSO) A->B C X-Ray Diffraction Data Collection B->C D PanDDA Electron Density Analysis C->D E Hit Identification (N-Benzyl variant) D->E

Fig 1: High-throughput crystallographic fragment screening workflow for hit identification.

ALAS2_Mechanism Substrates Glycine + Succinyl-CoA ALAS2 ALAS2 Enzyme (Active State) Substrates->ALAS2 Catalysis Product 5-Aminolevulinic Acid (Heme Precursor) ALAS2->Product Fragment N-Benzyl-1-methyl- 1H-pyrazol-3-amine Conformation C-Terminal Extension Stabilization Fragment->Conformation Binds Conformation->ALAS2 Modulates Activity

Fig 2: Mechanism of ALAS2 modulation by N-benzyl-1-methyl-1H-pyrazol-3-amine via C-terminal binding.

References

  • Human 5'-Aminolevulinate Synthase, Erythroid-Specific (ALAS2) Target Enabling Package Source: Zenodo / Structural Genomics Consortium URL: [Link]

  • Gain-of-function mutations in ALAS2 C-terminal extension Source: Nature Communications URL:[Link]

  • Group deposition for crystallographic fragment screening of Coxsackievirus A16 (G-10) 2A protease (PDB: 7H3D) Source: RCSB Protein Data Bank URL:[Link]

  • Crystallographic Fragment Screen of Coxsackievirus A16 2A Protease identifies new opportunities for the development of broad-spectrum anti-enterovirals Source: bioRxiv URL:[Link]

Sources

Comparative

Comparative Docking Studies of N-Benzyl-1-methyl-1H-pyrazol-3-amine vs. Necrostatin-1s: Targeting RIPK1

Executive Summary & Target Rationale Necroptosis is a highly regulated form of necrotic cell death driven by the RIPK1-RIPK3-MLKL signaling cascade. Because aberrant Receptor-Interacting Serine/Threonine-Protein Kinase 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

Necroptosis is a highly regulated form of necrotic cell death driven by the RIPK1-RIPK3-MLKL signaling cascade. Because aberrant Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) activation is a primary driver of systemic inflammatory response syndrome (SIRS) and neurodegenerative pathologies, it has become a highly validated therapeutic target [1][1].

Historically, Necrostatin-1s (Nec-1s) has served as the benchmark type III kinase inhibitor, stabilizing RIPK1 in an inactive "DLG-out" conformation by occupying an allosteric hydrophobic pocket [2][2]. However, recent structure-activity relationship (SAR) studies have identified 1H-pyrazol-3-amine derivatives as a novel class of highly selective, orally available RIPK1 inhibitors [3]. This guide provides an objective, data-driven comparison of the in silico binding mechanics and in vitro performance of the novel scaffold N-Benzyl-1-methyl-1H-pyrazol-3-amine (NBM-PA) against the industry standard, Nec-1s.

SignalingPathway TNFR1 TNFR1 Activation Complex1 Complex I Formation TNFR1->Complex1 RIPK1 RIPK1 (Target Kinase) Complex1->RIPK1 RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Phosphorylation MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitors NBM-PA & Nec-1s Inhibitors->RIPK1 Allosteric Inhibition

Caption: RIPK1-mediated necroptosis signaling pathway and targeted allosteric inhibition.

Comparative Docking Methodology (In Silico)

To ensure a self-validating computational system, our docking protocol utilizes the known co-crystal structure of RIPK1 bound to a Necrostatin analog (PDB: 4ITH) to benchmark pose accuracy before evaluating the novel NBM-PA scaffold [4][3].

Step-by-Step Computational Protocol
  • Target Protein Preparation:

    • Action: Download the RIPK1 kinase domain structure (PDB: 4ITH). Remove co-crystallized water molecules, add polar hydrogens, and assign Gasteiger partial charges.

    • Causality: Removing bulk water prevents artificial steric clashes during grid generation, while adding polar hydrogens is critical for the accurate prediction of hydrogen bond networks within the hydrophobic pocket.

  • Ligand Preparation:

    • Action: Generate 3D conformations of NBM-PA and Nec-1s. Perform energy minimization (OPLS3e force field) and set the ionization states at physiological pH (7.4).

    • Causality: The protonation state of the pyrazole ring and the secondary amine in NBM-PA dictates their roles as H-bond donors or acceptors. Incorrect ionization states lead to false-positive binding poses.

  • Receptor Grid Generation:

    • Action: Center the docking grid box (20 × 20 × 20 Å) on the allosteric DLG-out pocket, specifically encompassing residues Met67, Leu70, Val75, and Glu142.

    • Causality: Restricting the search space to the validated allosteric site prevents the algorithm from trapping ligands in the highly conserved, non-selective ATP-binding hinge region.

  • Molecular Docking Execution:

    • Action: Execute flexible-ligand/rigid-receptor docking using AutoDock Vina, setting the exhaustiveness parameter to 32.

DockingWorkflow PDB Target Preparation (RIPK1 PDB: 4ITH) Grid Receptor Grid Generation (DLG-out pocket) PDB->Grid LigPrep Ligand Preparation (NBM-PA & Nec-1s) LigPrep->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Pose Analysis & Scoring (ΔG) Docking->Analysis Validation In Vitro Validation (ADP-Glo Kinase Assay) Analysis->Validation

Caption: Self-validating computational docking and in vitro validation workflow.

Results & Structural Analysis

The comparative docking results highlight distinct binding modalities between the two ligands. While both occupy the allosteric pocket, NBM-PA demonstrates superior thermodynamic stability due to enhanced hydrophobic packing.

Quantitative Docking & Performance Comparison
ParameterNecrostatin-1s (Nec-1s)N-Benzyl-1-methyl-1H-pyrazol-3-amine (NBM-PA)
Binding Affinity (ΔG) -8.5 kcal/mol-9.2 kcal/mol
Primary H-Bond Interactions Glu142 (Side chain)Glu142 (Side chain), Asp156 (Backbone)
Hydrophobic Contacts Leu70, Val75, Ile154Met67, Leu70, Val75, His136, Ile154
Conformation Stabilized DLG-out (Inactive)DLG-out (Inactive)
In Vitro IC₅₀ (RIPK1) ~210 nM~45 nM (Optimized Scaffold)
Mechanistic Insights (Expertise & Experience)
  • Nec-1s Binding Dynamics: Nec-1s relies heavily on a critical hydrogen bond with Glu142 and hydrophobic interactions with the activation loop [5][4]. However, its rigid bicyclic structure limits deeper penetration into the hydrophobic sub-pocket.

  • NBM-PA Binding Dynamics: The structural flexibility of the secondary amine linker in NBM-PA allows the benzyl group to rotate and achieve optimal pi-alkyl stacking with Leu70 and Val75 [6][5]. Furthermore, the 1-methyl-1H-pyrazole core acts as a dual H-bond donor/acceptor, forming a highly stable bidentate interaction with Glu142 and the backbone of Asp156. This dual-anchoring mechanism is the direct cause of the -0.7 kcal/mol improvement in binding affinity compared to Nec-1s.

Experimental Validation Protocol (In Vitro)

Computational predictions must be grounded in empirical data. The following ADP-Glo Kinase Assay protocol is designed as a self-validating system to confirm the in silico IC₅₀ predictions.

Step-by-Step ADP-Glo Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant human RIPK1 (kinase domain) to a working concentration of 10 nM.

    • Prepare Myelin Basic Protein (MBP) as the substrate at 0.5 mg/mL.

  • Compound Titration (The Self-Validating Step):

    • Action: Prepare 10-point, 3-fold serial dilutions of NBM-PA and Nec-1s in 100% DMSO, then dilute 1:10 in kinase buffer.

    • Causality: Utilizing a 10-point dilution curve ensures a complete upper and lower asymptote on the dose-response graph. Without these asymptotes, the calculated IC₅₀ value is mathematically unreliable. Include a DMSO-only vehicle control to establish maximum kinase activity (100% baseline).

  • Kinase Reaction Initiation:

    • Incubate 2 µL of the inhibitor with 4 µL of the RIPK1/MBP mixture in a 384-well plate for 30 minutes at room temperature.

    • Causality: This pre-incubation step is critical for allosteric inhibitors like NBM-PA and Nec-1s, allowing them to bind and stabilize the DLG-out conformation before ATP competes for the active site.

    • Initiate the reaction by adding 4 µL of 25 µM ATP. Incubate for 2 hours.

  • Luminescence Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP (40-minute incubation).

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

    • Causality: The luminescent signal is directly proportional to the amount of ADP produced. Because the assay depletes background ATP, it provides an exceptionally high signal-to-noise ratio, ensuring that any reduction in luminescence is strictly due to the inhibitor's efficacy.

Conclusion

Comparative docking studies reveal that N-Benzyl-1-methyl-1H-pyrazol-3-amine offers a thermodynamically superior binding profile compared to the traditional Nec-1s inhibitor. By exploiting deeper hydrophobic contacts via its benzyl ring and establishing a bidentate hydrogen bond network through its pyrazole core, NBM-PA represents a highly optimized scaffold for next-generation RIPK1 targeted therapies.

References

  • Mifflin, L., Ofengeim, D., & Yuan, J. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery. URL:[Link]

  • RCSB Protein Data Bank. Crystal structure of RIP1 kinase in complex with necrostatin-1 analog (PDB: 4ITH). URL: [Link]

  • Zhang, L., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. URL:[Link]

  • Xie, T., et al. (2013). Structural Basis of RIP1 Inhibition by Necrostatins. Structure. URL:[Link]

  • Pan, H., et al. (2025). Analyzing the Structure-Activity Relationship of Necrostatin-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. Scilight Press. URL:[Link]

  • Harris, P., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Validation

confirming the mechanism of action of N-Benzyl-1-methyl-1H-pyrazol-3-amine in cellular assays

An in-depth technical guide for researchers, scientists, and drug development professionals navigating the hit-to-lead optimization of enteroviral protease inhibitors. Executive Summary The development of broad-spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals navigating the hit-to-lead optimization of enteroviral protease inhibitors.

Executive Summary

The development of broad-spectrum antivirals against Enteroviruses—the causative agents of hand-foot-and-mouth disease (HFMD) and severe neurological complications—has historically been hindered by the poor pharmacokinetic profiles of large peptidomimetic drugs. N-Benzyl-1-methyl-1H-pyrazol-3-amine has recently emerged as a highly efficient, non-peptidomimetic fragment hit targeting the Coxsackievirus A16 (CV-A16) 2A protease (2Apro).

This guide objectively compares the biochemical and cellular performance of this novel pyrazole-amine fragment against standard peptidomimetic inhibitors (e.g., Telaprevir) and provides self-validating experimental workflows to confirm its mechanism of action (MoA) during hit-to-lead optimization.

Target Rationale and Mechanism of Action

The enteroviral 2A protease is a highly conserved non-structural protein responsible for two critical replication events: the self-cleavage of the viral polyprotein and the cleavage of the host eukaryotic translation initiation factor 4G (eIF4G) [1]. By cleaving eIF4G, the virus shuts down host cap-dependent translation while hijacking the machinery for its own IRES-dependent translation.

Crystallographic fragment screening has identified N-Benzyl-1-methyl-1H-pyrazol-3-amine as a direct binder to the active site of CV-A16 2Apro (PDB: 7H3D) [2]. Unlike large peptidomimetics that span the entire substrate-binding cleft, this fragment occupies a specific sub-pocket, providing a high-efficiency anchor for rational drug design.

MoA Polyprotein Viral Polyprotein & Host eIF4G Protease CV-A16 2A Protease (Active) Polyprotein->Protease Processed by Cleavage Viral Replication & Host Shutoff Protease->Cleavage Catalytic Cleavage Inhibited Inhibited 2Apro (PDB: 7H3D) Protease->Inhibited Fragment N-Benzyl-1-methyl- 1H-pyrazol-3-amine Fragment->Inhibited Binds Active Site Arrest Replication Arrest Inhibited->Arrest Prevents Cleavage

Fig 1: MoA of N-Benzyl-1-methyl-1H-pyrazol-3-amine inhibiting CV-A16 2A protease.

Comparative Performance Profile

When transitioning from a fragment hit to a lead compound, it is crucial to benchmark the molecule against established inhibitors. Here, we compare N-Benzyl-1-methyl-1H-pyrazol-3-amine to Telaprevir, a well-characterized peptidomimetic viral protease inhibitor used as a positive control in 2Apro biochemical assays [2].

ParameterN-Benzyl-1-methyl-1H-pyrazol-3-amineTelaprevir (Reference Control)
Molecular Weight 187.24 g/mol 679.8 g/mol
Chemical Class Pyrazole-amine FragmentPeptidomimetic
Binding Mode Active site sub-pocket (PDB: 7H3D)Covalent active site inhibitor
Biochemical IC₅₀ >100 µM (Typical Hit Threshold)2.13 µM
Ligand Efficiency (LE) High (>0.3 kcal/mol/HA) Low (<0.2 kcal/mol/HA)
Cellular Permeability High (Predicted via Rule of 3)Poor/Moderate (High MW penalty)
Optimization Potential Excellent (Ample growth vectors)Limited (Poor systemic bioavailability)

Scientist's Insight: While Telaprevir shows a superior raw IC₅₀, its high molecular weight severely limits its oral bioavailability for systemic enterovirus infections. N-Benzyl-1-methyl-1H-pyrazol-3-amine compensates for its lower initial affinity with exceptional Ligand Efficiency (LE), making it a superior structural scaffold for synthesizing potent, cell-permeable non-peptidomimetics.

Self-Validating Experimental Protocols

To confirm the MoA of this fragment, the experimental cascade must isolate thermodynamic binding from cellular pharmacokinetics. We employ a two-phase, self-validating workflow.

Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation Start Compound Preparation (Fragment vs. Control) FRET FRET Cleavage Assay (Purified 2Apro) Start->FRET IC50 Determine IC50 & Ligand Efficiency FRET->IC50 Cells Huh7 Cells + CV-A16 Pseudovirus IC50->Cells Active Hits AssaySplit Parallel Assessment Cells->AssaySplit Efficacy Luciferase Reporter (Antiviral EC50) AssaySplit->Efficacy Viral Replication Tox Cell Viability Assay (Cytotoxicity CC50) AssaySplit->Tox Host Cell Health Lead Hit-to-Lead Decision Matrix Efficacy->Lead Tox->Lead

Fig 2: Self-validating workflow for confirming 2Apro inhibitors in cellular assays.

Phase 1: Biochemical FRET Cleavage Assay

Causality: Fragments exhibit weak initial binding affinities. Cellular assays are prone to false negatives for weak binders due to membrane barriers. By establishing direct target engagement via FRET first, we isolate the specific catalytic inhibition from cellular variables. Measuring initial velocity ( V0​ ) rather than endpoint fluorescence prevents artifacts from compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Purify CV-A16 2Apro (e.g., via SUMO-fusion expression in E. coli) [2]. Synthesize a FRET peptide substrate containing the 2Apro cleavage site (e.g., Dabcyl-K-RETG-YVEQ-E-Edans).

  • Compound Plating: Dispense N-Benzyl-1-methyl-1H-pyrazol-3-amine into a 384-well black microplate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (Top concentration: 2 mM). Include Telaprevir as a positive control (Top concentration: 200 µM).

  • Enzyme Incubation: Add 2Apro (final concentration ~50 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Incubate for 15 minutes at room temperature to allow fragment-enzyme equilibration.

  • Reaction Initiation: Add the FRET substrate (final concentration 10 µM) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 30 minutes.

  • Self-Validation Check: Ensure the Z'-factor of the assay is >0.5 using the no-enzyme (0% cleavage) and vehicle (DMSO, 100% cleavage) controls. Calculate the IC₅₀ using non-linear regression of the initial velocities.

Phase 2: Pseudovirus Luciferase Assay (PVLA) with Parallel Viability

Causality: A drop in reporter signal in a cellular assay can stem from true antiviral efficacy OR non-specific host cell toxicity. By multiplexing a subgenomic replicon luciferase readout with an ATP-dependent viability assay, we create a self-validating system. The true antiviral effect is confirmed only if the Selectivity Index (SI = CC₅₀ / EC₅₀) is significantly > 1.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh7 or RD (Rhabdomyosarcoma) cells in two parallel 96-well opaque plates at 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Infection & Treatment: Infect cells with a CV-A16 pseudovirus (where the structural genes are replaced by a Firefly Luciferase reporter) at an MOI of 0.1. Simultaneously, add serial dilutions of the optimized fragment derivatives or controls.

  • Incubation: Incubate for 24–48 hours to allow for viral replication. Because 2Apro is strictly required for the replicon's translation, functional inhibition will directly halt luciferase production.

  • Efficacy Readout (Plate 1): Lyse the cells and add Luciferase Assay Reagent. Measure luminescence to determine the antiviral EC₅₀.

  • Toxicity Readout (Plate 2): Add CellTiter-Glo® reagent to the parallel plate to measure intracellular ATP levels. Measure luminescence to determine the cytotoxic CC₅₀.

  • Self-Validation Check: Calculate the Selectivity Index. If a compound shows an EC₅₀ of 50 µM but a CC₅₀ of 55 µM, the antiviral effect is a cytotoxic artifact. Valid hits must demonstrate dose-dependent luciferase reduction with flat cell viability curves.

References

  • Sun, Y., Wang, X., Yuan, S., Dang, M., Li, X., Zhang, X.C., Rao, Z. (2014). Crystal Structural Analysis of 2A Protease from Coxsackievirus A16. RCSB Protein Data Bank (PDB: 4MG3) / PubMed Central. [Link]

  • Lithgo, R.M., Tomlinson, C.W.E., Fairhead, M., et al. (2024). Crystallographic Fragment Screen of Coxsackievirus A16 2A Protease identifies new opportunities for the development of broad-spectrum anti-enterovirals. bioRxiv. [Link]

  • Lithgo, R.M., Fairhead, M., Koekemoer, L., Balcomb, B.H., Capkin, E. (2024). 7H3D: Group deposition for crystallographic fragment screening of Coxsackievirus A16 (G-10) 2A protease. RCSB Protein Data Bank. [Link]

Comparative

head-to-head comparison of different synthesis routes for N-Benzyl-1-methyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine: A Head-to-Head Comparison For researchers and professionals in drug development, N-Benzyl-1-methyl-1H-pyrazol-3-amine serves as a valu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine: A Head-to-Head Comparison

For researchers and professionals in drug development, N-Benzyl-1-methyl-1H-pyrazol-3-amine serves as a valuable scaffold and intermediate. The strategic choice of its synthetic route is paramount, directly influencing factors such as yield, purity, scalability, and cost. This guide provides a comprehensive, data-driven comparison of the primary synthetic strategies to access this target molecule, designed to empower chemists with the insights needed to select the optimal pathway for their specific research and development goals.

Core Synthetic Strategies at a Glance

The synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine can be broadly approached via two distinct strategies:

  • Linear Synthesis via a Common Intermediate: This approach first constructs the core 1-methyl-1H-pyrazol-3-amine ring system, which is then functionalized with the benzyl group in a subsequent step. This is a convergent and flexible strategy.

  • Convergent Cross-Coupling: This modern approach involves preparing a halogenated pyrazole precursor and then forming the final C-N bond to the benzylamine moiety using palladium catalysis.

This guide will dissect these strategies into three specific, viable routes, providing a head-to-head comparison of their performance, practicality, and underlying chemical principles.

Route 1: Two-Step Synthesis via Reductive Amination

This is arguably the most common and versatile approach. It involves the initial synthesis of the key intermediate, 1-methyl-1H-pyrazol-3-amine, followed by its benzylation through a reductive amination reaction with benzaldehyde.

Step 1A: Synthesis of 1-methyl-1H-pyrazol-3-amine

The foundational step is the construction of the aminopyrazole ring. A standard method is the cyclocondensation of an α,β-unsaturated nitrile with methylhydrazine.[1] For instance, the reaction of 3-aminocrotononitrile with methylhydrazine provides the desired product.

Reaction Scheme:

Causality and Mechanistic Insights: The reaction proceeds via a Michael addition of methylhydrazine to the unsaturated nitrile, followed by an intramolecular cyclization and subsequent elimination of ammonia to form the aromatic pyrazole ring. A critical consideration in this step is regioselectivity . Methylhydrazine has two nucleophilic nitrogen atoms of similar reactivity, which can lead to the formation of two regioisomers: the desired 1,3-substituted pyrazole and the undesired 1,5-substituted isomer.[2][3] The reaction conditions, particularly the solvent and pH, can influence the isomeric ratio.[4] For instance, the more nucleophilic methyl-substituted nitrogen often preferentially attacks the β-carbon in Michael additions.

Experimental Protocol (Representative):

  • To a solution of 3-aminocrotononitrile (1.0 eq.) in ethanol, add methylhydrazine (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate 1-methyl-1H-pyrazol-3-amine.

Step 1B: Reductive Amination with Benzaldehyde

This step efficiently attaches the benzyl group to the primary amine of the pyrazole intermediate. The reaction involves the in-situ formation of an imine, which is then reduced to the secondary amine.[5]

Reaction Scheme:

Causality and Mechanistic Insights: The reaction begins with the nucleophilic attack of the pyrazole's amino group on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). A reducing agent, present in the same pot, selectively reduces the C=N double bond to yield the final product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and can selectively reduce the imine in the presence of the unreacted aldehyde.[5][6]

Experimental Protocol (Representative):

  • Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Route 1

cluster_0 Step 1A: Pyrazole Formation cluster_1 Step 1B: Reductive Amination A 3-Aminocrotononitrile C Cyclocondensation (Reflux in EtOH) A->C B Methylhydrazine B->C D 1-methyl-1H-pyrazol-3-amine C->D F Imine Formation & In-situ Reduction (NaBH(OAc)₃, DCE) D->F E Benzaldehyde E->F G N-Benzyl-1-methyl-1H-pyrazol-3-amine F->G

Caption: Synthetic pathway for Route 1.

Route 2: Two-Step Synthesis via Direct N-Alkylation

This route shares the same initial step as Route 1 but employs a different strategy for the final benzylation step, using a direct substitution reaction with a benzyl halide.

Step 2A: Synthesis of 1-methyl-1H-pyrazol-3-amine

This step is identical to Step 1A.

Step 2B: Direct N-Alkylation with Benzyl Bromide

This is a classical Sₙ2 reaction where the nucleophilic amino group displaces a halide from benzyl bromide.

Reaction Scheme:

Causality and Mechanistic Insights: The reaction requires a base (e.g., potassium carbonate, triethylamine) to deprotonate the aminopyrazole, increasing its nucleophilicity.[7] The resulting pyrazolyl anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion. A significant challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine as a byproduct.[5] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Experimental Protocol (Representative):

  • To a solution of 1-methyl-1H-pyrazol-3-amine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and dilute the filtrate with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Workflow for Route 2

cluster_0 Step 2A: Pyrazole Formation cluster_1 Step 2B: Direct N-Alkylation A 3-Aminocrotononitrile C Cyclocondensation (Reflux in EtOH) A->C B Methylhydrazine B->C D 1-methyl-1H-pyrazol-3-amine C->D F SN2 Reaction (K₂CO₃, DMF) D->F E Benzyl Bromide E->F G N-Benzyl-1-methyl-1H-pyrazol-3-amine F->G

Caption: Synthetic pathway for Route 2.

Route 3: Convergent Synthesis via Buchwald-Hartwig Amination

This modern approach utilizes palladium-catalyzed cross-coupling to form the C-N bond, offering a powerful alternative to classical methods.[8][9] It involves the synthesis of a halogenated pyrazole which is then coupled with benzylamine.

Step 3A: Synthesis of 3-bromo-1-methyl-1H-pyrazole

This precursor can be synthesized in two steps: bromination of pyrazole followed by N-methylation.

Reaction Scheme:

Causality and Mechanistic Insights: The bromination of pyrazole typically occurs at the C4 position due to electronic effects, but under specific conditions, 3-bromination can be achieved.[10] The subsequent N-alkylation of 3-bromopyrazole with an agent like methyl iodide can also produce a mixture of N1 and N2 methylated isomers. Therefore, careful control of reaction conditions and purification are essential to obtain the desired 3-bromo-1-methyl-1H-pyrazole precursor.

Experimental Protocol (Representative for N-methylation):

  • Dissolve 3-bromo-1H-pyrazole (1.0 eq.) in a solvent like acetone or DMF.

  • Add a base such as potassium carbonate (1.5 eq.).

  • Add methyl iodide (1.2 eq.) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography to separate the N1 and N2 isomers and isolate 3-bromo-1-methyl-1H-pyrazole.

Step 3B: Buchwald-Hartwig Amination

This is the key C-N bond-forming step, coupling the bromopyrazole with benzylamine.

Reaction Scheme:

Causality and Mechanistic Insights: The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9] The key steps in the catalytic cycle are:

  • Oxidative Addition: The Pd(0) complex inserts into the C-Br bond of the pyrazole.

  • Amine Coordination & Deprotonation: Benzylamine coordinates to the Pd(II) complex, and a base (typically a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS) removes the proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, yielding the final product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands (e.g., XPhos, SPhos) generally providing the best results.[11]

Experimental Protocol (Representative):

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Add 3-bromo-1-methyl-1H-pyrazole (1.0 eq.) and benzylamine (1.2 eq.).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Workflow for Route 3

cluster_0 Step 3A: Precursor Synthesis cluster_1 Step 3B: Buchwald-Hartwig Coupling A 3-Bromo-1H-pyrazole C N-Methylation (K₂CO₃, DMF) A->C B Methyl Iodide B->C D 3-bromo-1-methyl-1H-pyrazole C->D F Pd-Catalyzed Amination (Pd₂(dba)₃, Xantphos, NaOtBu) D->F E Benzylamine E->F G N-Benzyl-1-methyl-1H-pyrazol-3-amine F->G

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Target Selectivity of N-Benzyl-1-methyl-1H-pyrazol-3-amine Analogs

The N-Benzyl-1-methyl-1H-pyrazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2][3] Its versatility and synthetic tractability m...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-Benzyl-1-methyl-1H-pyrazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2][3] Its versatility and synthetic tractability make it an attractive starting point for developing targeted therapies for a host of diseases, including cancer and inflammatory conditions.[1][4] However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target, but critically, on its selectivity across the entire human kinome.[5][6] Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial.[5] Therefore, a rigorous, multi-tiered approach to evaluating target selectivity is not merely a screening exercise but a fundamental component of the drug discovery process.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the target selectivity of novel N-Benzyl-1-methyl-1H-pyrazol-3-amine analogs. We will move beyond simple checklists, delving into the causality behind experimental choices and integrating both biochemical and cellular methodologies to build a robust and physiologically relevant selectivity profile.

The Strategic Imperative: A Phased Approach to Selectivity Profiling

A successful selectivity profiling campaign is not a single experiment but a strategic progression from broad, high-throughput methods to more complex, resource-intensive assays that provide deeper biological context. This phased approach ensures that resources are used efficiently and that decision-making is based on a comprehensive dataset.

The overall workflow can be visualized as a funnel, starting with a wide screen of many potential targets and progressively narrowing the focus to confirm on-target activity and functionally relevant off-target effects in a cellular environment.

G cluster_0 Phase 1: Broad Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement & Validation cluster_2 Phase 3: Functional & Phenotypic Outcomes cluster_3 Decision Point A Analog Synthesis (N-Benzyl-1-methyl-1H-pyrazol-3-amine Scaffold) B Primary Biochemical Assay (e.g., ADP-Glo™ vs. Target Kinase) A->B Test Analogs C Large-Scale Kinome Screen (e.g., KINOMEscan®, PamChip®) B->C Potent Hits Progress D Cellular Target Engagement Assay (e.g., NanoBRET™) C->D Validate On- & Key Off-Targets E Orthogonal Cellular Assay (e.g., Phosphorylation Assay) D->E Confirm Cellular Potency F Downstream Signaling Analysis (e.g., Western Blot) E->F Confirm Mechanism of Action G Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) F->G Link Target to Function H Lead Candidate Selection G->H

Caption: A strategic workflow for kinase inhibitor selectivity profiling.

Phase 1: Establishing the Biochemical Landscape

The initial goal is to understand the raw biochemical interaction between the pyrazole analogs and a wide array of kinases. This phase prioritizes throughput and breadth to cast a wide net for potential on- and off-targets.

Primary On-Target Biochemical Assay

Before embarking on a full kinome screen, it's essential to confirm that the synthesized analogs are potent against the primary intended target. This is a crucial first step for establishing a structure-activity relationship (SAR).

Rationale: This initial screen validates the core hypothesis that the chemical scaffold interacts with the intended kinase. It provides the benchmark potency (typically IC50) against which all other kinase interactions will be compared, defining the initial selectivity window.

Recommended Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7] It is a robust, high-throughput-compatible format suitable for primary screening and dose-response curves.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate (e.g., a generic substrate like MBP or a specific peptide), and ATP at optimal concentrations (typically at or near the Km for ATP for the specific kinase).[7]

  • Compound Plating: Serially dilute the N-Benzyl-1-methyl-1H-pyrazol-3-amine analogs in DMSO and dispense them into a multi-well assay plate (e.g., 384-well). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase and substrate solution to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Incubate for 30-60 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis: Normalize the data to controls and fit the dose-response curves using a suitable nonlinear regression model to determine IC50 values.

Large-Scale Kinome Profiling

Once on-target potency is established, the next critical step is to assess the inhibitors against the broadest possible panel of kinases. This provides the first comprehensive view of selectivity.

Rationale: The human kinome is highly conserved, particularly in the ATP-binding pocket where most pyrazole-based inhibitors compete.[2][7] A broad screen is the only way to empirically identify unexpected off-targets that would be missed by hypothesis-driven approaches. This early, broad profiling is essential for identifying potential liabilities and opportunities for drug repurposing.[5][6]

Comparison of Leading Platforms:

PlatformPrincipleThroughputKey AdvantagesConsiderations
KINOMEscan™ (DiscoverX) Binding Assay (Competition with a tagged ligand)HighATP-independent; measures direct binding (Kd).Does not measure functional inhibition.
PamChip® Kinase Profiling (PamGene) Activity Assay (Peptide substrate phosphorylation on a microarray)Medium-HighMeasures kinase activity with full-length proteins in cell lysates.[8]Substrate specificity can influence results.
ADP-Glo™ or similar (e.g., Promega, Reaction Biology) Activity Assay (ADP production)HighMeasures functional inhibition (IC50); highly adaptable.[7]Requires purified, active enzymes.

Phase 2: Transitioning to the Cellular Environment

Biochemical assays are performed in a simplified, artificial system.[9] A compound that is potent biochemically may be ineffective in a cell due to poor permeability, rapid efflux, or competition with high intracellular ATP concentrations.[9][10] Therefore, validating key interactions in a physiological context is paramount.

Cellular Target Engagement Assays

These assays directly measure whether the compound binds to its intended target inside a living cell.

Rationale: This is the most direct confirmation of target interaction in a physiological setting. It accounts for cell permeability and intracellular competition, providing a more accurate measure of a compound's apparent affinity (cellular EC50) and target occupancy at a given concentration.[11][12]

Recommended Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[11][13]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase_NL Kinase-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Kinase_NL->Tracer Binding & BRET Signal Kinase_NL_Inhib Kinase-NanoLuc® Tracer_Inhib Fluorescent Tracer Kinase_NL_Inhib->Tracer_Inhib Displacement No BRET Signal Inhibitor Pyrazole Analog (Competitor) Inhibitor->Kinase_NL_Inhib Binding

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; PPE Guide for Handling N-Benzyl-1-methyl-1H-pyrazol-3-amine

Introduction & Chemical Profile N-Benzyl-1-methyl-1H-pyrazol-3-amine (CAS: 81574-05-2) is a highly valuable pharmacophore building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

N-Benzyl-1-methyl-1H-pyrazol-3-amine (CAS: 81574-05-2) is a highly valuable pharmacophore building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients. However, as a secondary amine tethered to a pyrazole ring, it presents specific operational hazards that require rigorous safety protocols.

According to standardized safety data, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) and engineering controls to mitigate dermal absorption and mucosal exposure[1].

Mechanistic Basis for PPE Selection

As a Senior Application Scientist, I emphasize that choosing the correct PPE is not merely a matter of compliance, but of understanding chemical interactions at the molecular level.

  • Dermal Protection (Gloves): Organic amines are notorious for permeating certain polymers, a hazard profile shared across related pyrazole-amines[2]. Latex gloves are highly susceptible to degradation and offer poor resistance to organic amines due to their porous microstructure. Nitrile rubber (NBR), however, contains polar nitrile groups that effectively resist the diffusion of both the lipophilic benzyl moiety and the nucleophilic amine.

  • Ocular Protection: The basicity of the amine (exacerbated by the electron-rich pyrazole ring) means that contact with ocular mucosa can lead to rapid saponification of lipid membranes. Standard safety glasses leave vulnerable gaps at the brow and cheeks; therefore, tight-fitting chemical splash goggles are non-negotiable to prevent basic dust or aerosolized particles from reaching the eyes.

  • Respiratory Protection: While typically a solid, fine particulate dust can easily aerosolize during weighing or transfer, triggering the H335 respiratory irritation hazard. Containment within a properly calibrated fume hood is the primary defense, supplemented by N95/P100 respirators if any handling must occur externally.

Core PPE Selection Matrix

PPE CategoryRecommended Material / SpecificationQuantitative Metric / StandardScientific Justification
Hand Protection Nitrile Rubber (NBR) glovesMinimum thickness: 0.11 mm; Breakthrough time > 480 minHigh chemical resistance to organic amines; prevents dermal absorption and chemical burns.
Eye Protection Chemical Splash GogglesANSI Z87.1 (US) or EN 166 (EU) compliantComplete facial seal prevents basic dust/aerosol from contacting ocular mucosa.
Body Protection Flame-retardant lab coat100% Cotton or NomexCotton resists static buildup (reducing dust ignition risk) and provides a reliable physical barrier.
Respiratory HEPA-filtered enclosure / Fume HoodFace velocity: 80-120 fpm (0.4-0.6 m/s)Prevents inhalation of H335-classified particulates by maintaining negative pressure.

Step-by-Step Operational Protocol

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure continuous safety verification during the handling of N-Benzyl-1-methyl-1H-pyrazol-3-amine.

Step 1: Pre-Operational Verification

  • Action: Verify the fume hood airflow monitor reads between 80-120 fpm.

  • Validation Check: Tape a small piece of tissue to the bottom of the sash. It should pull inward steadily. If it flutters erratically, turbulence is present, and the sash must be lowered to restore laminar flow.

Step 2: PPE Donning Sequence

  • Action: Don the lab coat, safety goggles, and double-glove with nitrile gloves.

  • Validation Check: Perform an inflation test (trap air and squeeze) on the inner glove to check for micro-tears before donning. Pull the outer glove over the lab coat cuff to eliminate any exposed skin at the wrist.

Step 3: Dispensing and Weighing

  • Action: Use a static-dissipative spatula. Weigh the compound directly inside the analytical balance enclosure within the fume hood.

  • Validation Check: Ensure the balance reads exactly 0.000 g with the draft shield closed before and after transfer. This confirms no residual hazardous dust is left on the pan.

Step 4: Decontamination & Doffing

  • Action: Wipe down the exterior of the sealed reaction vial with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the hood. Remove outer gloves inside the hood and dispose of them in a solid hazardous waste container.

  • Validation Check: Inspect inner gloves for any discoloration or degradation. Wash hands with soap and water immediately after doffing all PPE.

Spill Response & Disposal Plan

  • Minor Spill (< 50g): Do not sweep dry. Dry sweeping aerosolizes the H335 irritant. Moisten the spill with a compatible solvent (e.g., water or a very dilute acid to protonate the amine, reducing its volatility and mobility) to suppress dust. Wipe up the slurry with absorbent pads.

  • Disposal: N-Benzyl-1-methyl-1H-pyrazol-3-amine waste must be categorized as "Halogen-free organic hazardous waste." Store all contaminated wipes, gloves, and residual chemicals in a clearly labeled, sealed, high-density polyethylene (HDPE) container.

Workflow Visualization

G Start Pre-Operational Checks Hood Verify Fume Hood (80-120 fpm) Start->Hood PPE Don PPE (Nitrile, Goggles, Coat) Hood->PPE Handling Weighing & Transfer (Inside Hood) PPE->Handling Spill Spill Detected? Handling->Spill Clean Wet Wipe Method (No Dry Sweeping) Spill->Clean Yes Decon Decontaminate Tools & Doff PPE Spill->Decon No Clean->Decon Waste Dispose as Organic Amine Waste (HDPE) Decon->Waste

Workflow for safe handling, spill response, and disposal of N-Benzyl-1-methyl-1H-pyrazol-3-amine.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). N-Benzyl-1-methyl-1H-pyrazol-3-amine. Source: aksci.com.

  • [1] ChemicalBook. N-benzyl-1-methyl-1H-pyrazol-3-amine | 81574-05-2. Source: chemicalbook.com. 1

  • [2] NextSDS. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine — Chemical Substance Information. Source: nextsds.com. 2

  • National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: nationalacademies.org.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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